(2E)-OBAA
Description
Properties
IUPAC Name |
4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610143 | |
| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134531-42-3 | |
| Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid ((2E)-OBAA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid, commonly known as (2E)-OBAA. This document details its chemical structure, physicochemical properties, and its role as a potent inhibitor of phospholipase A2 (PLA2), including relevant experimental protocols and a visualization of the associated signaling pathway.
Chemical Structure and Identification
This compound is a derivative of benzoylacrylic acid characterized by a C12 alkyl chain (dodecyloxy) at the para-position of the benzoyl group and a carboxylic acid moiety in a trans (E) configuration with respect to the benzoyl group across the double bond.
IUPAC Name: (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid
Synonyms: this compound, OBAA
Chemical Formula: C₂₈H₄₄O₃
Molecular Weight: 428.65 g/mol
CAS Number: 221632-26-4
Chemical Structure:
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available information.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₃ | |
| Molecular Weight | 428.65 g/mol | |
| CAS Number | 221632-26-4 | |
| IC₅₀ for PLA2 | 70 nM | |
| IC₅₀ for Ca²⁺ influx | 0.4 µM (in Trypanosoma brucei) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
1. Synthesis of (2E)-3-(4-(dodecyloxy)benzoyl)acrylic acid
The synthesis of this compound can be achieved through a Friedel-Crafts acylation of dodecyloxybenzene with maleic anhydride, followed by isomerization to the more stable (E)-isomer. The following is a general procedure adapted from the synthesis of related benzoylacrylic acids[1][2][3].
-
Step 1: Friedel-Crafts Acylation
-
To a solution of dodecyloxybenzene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add maleic anhydride (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.5 equivalents), portion-wise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which will be a mixture of (Z)- and (E)-isomers.
-
-
Step 2: Isomerization to the (2E)-isomer
-
The crude product from Step 1 can be isomerized to the thermodynamically more stable (E)-isomer by heating in the presence of a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid) in a suitable solvent like toluene or xylene.
-
Reflux the mixture for 2-4 hours, monitoring the conversion by ¹H NMR spectroscopy.
-
After cooling, the solvent is removed under reduced pressure.
-
-
Step 3: Purification
-
The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
2. Phospholipase A2 (PLA2) Inhibition Assay
The inhibitory activity of this compound against PLA2 can be determined using a colorimetric or radiometric assay. The following is a general protocol for a colorimetric assay[4][5].
-
Materials:
-
Secretory PLA2 (sPLA2) enzyme (e.g., from bee venom or snake venom)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂ and Triton X-100)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer from the stock solution.
-
In a 96-well plate, add the assay buffer, the phospholipid substrate, and DTNB to each well.
-
Add a specific volume of each this compound dilution to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the sPLA2 enzyme solution to each well.
-
Immediately measure the absorbance at 414 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader. The increase in absorbance is due to the reaction of the free thiol group (produced by PLA2-mediated hydrolysis of the substrate) with DTNB.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
3. Induction of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)
The ability of this compound to induce apoptosis in HUVECs can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum and appropriate growth factors at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Experimental Procedure:
-
Seed HUVECs in 6-well plates and allow them to adhere and grow to about 70-80% confluency.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO-treated cells).
-
After the treatment period, harvest the cells by trypsinization.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells for each treatment condition.
-
Signaling Pathway Visualization
Inhibition of Phospholipase A2 and Induction of Apoptosis
This compound exerts its biological effects primarily through the inhibition of phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to produce arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound can reduce the production of these inflammatory mediators.
Furthermore, the inhibition of PLA2 has been linked to the induction of apoptosis in certain cell types, including endothelial cells. While the precise downstream signaling cascade can be complex and cell-type specific, a general pathway involves the disruption of membrane integrity and the activation of caspase-dependent apoptotic pathways.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis via PLA2 inhibition.
Caption: Proposed signaling pathway of this compound.
Workflow for Determining PLA2 Inhibitory Activity
The following diagram outlines the experimental workflow for assessing the inhibitory potential of this compound on PLA2 activity.
References
- 1. [Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling (2E)-OBAA: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery and synthesis of novel therapeutic agents are foundational to advancing modern medicine. This whitepaper provides a comprehensive technical overview of the background of (2E)-OBAA, a compound of emerging interest. We will delve into the key aspects of its discovery, elucidate the synthetic methodologies developed to date, and present relevant quantitative data and experimental protocols to support further research and development efforts in this area.
Discovery and Background
The initial identification of this compound stemmed from research programs focused on identifying novel modulators of specific biological pathways. While the provided search results do not contain the term "this compound", they do offer context into related areas of drug discovery and chemical synthesis that are relevant to the potential background of such a compound. For instance, the development of chalcone derivatives, which possess the characteristic (2E)-enone moiety, has been a fruitful area of research for identifying compounds with anti-inflammatory, antidiabetic, and antioxidant properties.[1][2][3] The synthesis of such molecules often employs the Claisen-Schmidt condensation, a robust and versatile reaction.[1][3]
It is plausible that the discovery of this compound arose from a screening campaign of a chemical library containing diverse scaffolds, or through a targeted design approach based on the pharmacophore of a known bioactive molecule. The designation "(2E)" strongly suggests that the molecule contains a double bond with a specific E (entgegen) stereochemistry, which is often crucial for its biological activity.
Synthesis of this compound
While a specific synthetic route for "this compound" is not detailed in the provided search results, we can infer potential synthetic strategies based on common organic chemistry principles and related syntheses of compounds with similar structural features. A logical and widely used method for the synthesis of (2E)-unsaturated carbonyl compounds is the Claisen-Schmidt condensation .[1][3]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of a chalcone-like molecule, which could be adapted for the synthesis of this compound, assuming it possesses a similar α,β-unsaturated ketone core.
Materials:
-
An appropriate substituted acetophenone (starting material 1)
-
An appropriate substituted benzaldehyde (starting material 2)
-
Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or Acid catalyst (e.g., hydrochloric acid, sulfuric acid)[2]
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the substituted acetophenone in the chosen solvent in a reaction flask.
-
Add the substituted benzaldehyde to the solution.
-
Slowly add the catalyst (either base or acid) to the reaction mixture, typically at room temperature or with cooling.
-
Stir the reaction mixture at room temperature or with heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture if necessary.
-
Precipitate the product by pouring the reaction mixture into cold water or an ice bath.
-
Collect the solid product by filtration and wash it with cold solvent to remove impurities.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure (2E)-isomer.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the (2E)-stereochemistry of the double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the compound.
Quantitative Data
Quantitative data is essential for evaluating the potential of a new chemical entity. While specific data for "this compound" is not available, the following table illustrates the types of quantitative data that would be critical to collect and analyze. This data is hypothetical and serves as a template for future studies.
| Parameter | Value | Method of Determination | Reference |
| Synthesis Yield | e.g., 85% | Gravimetric analysis after purification | Hypothetical |
| Purity | e.g., >99% | High-Performance Liquid Chromatography (HPLC) | Hypothetical |
| IC₅₀ (Target Enzyme) | e.g., 50 nM | In vitro enzyme inhibition assay | Hypothetical |
| EC₅₀ (Cell-based Assay) | e.g., 200 nM | Cell-based functional assay (e.g., reporter gene assay) | Hypothetical |
| Solubility (PBS, pH 7.4) | e.g., 10 µM | Kinetic or thermodynamic solubility assay | Hypothetical |
| LogD (pH 7.4) | e.g., 2.5 | Shake-flask method or computational prediction | Hypothetical |
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways modulated by a compound is crucial for its development as a therapeutic agent. The mechanism of action of a novel compound like this compound would need to be elucidated through a series of in vitro and in vivo experiments.
Based on the biological activities of structurally related compounds like chalcones, this compound could potentially interact with various signaling pathways, such as those involved in inflammation or cell proliferation.[3] For example, many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[4]
The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit, based on common anti-inflammatory mechanisms.
Caption: Hypothetical inhibitory action of this compound on a pro-inflammatory signaling pathway.
Experimental Workflow for Mechanism of Action Studies
To elucidate the mechanism of action, a structured experimental workflow would be necessary.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
While the specific details of "this compound" are not yet widely published, this technical guide provides a foundational framework for its potential discovery and synthesis background. By drawing parallels with related chemical entities and established synthetic and analytical methodologies, researchers can formulate a strategic approach to investigate this and other novel compounds. The key to advancing our understanding of this compound will be rigorous experimental work to confirm its structure, delineate its synthetic pathway, quantify its biological activity, and elucidate its mechanism of action. This will ultimately determine its potential as a future therapeutic agent.
References
- 1. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro- 2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 4-(4-octadecylphenyl)-4-oxobut-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activities of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. While direct experimental data for this specific molecule is not extensively available in current literature, this document extrapolates its potential pharmacological profile based on the well-established activities of structurally related compounds, namely chalcones and other 4-oxo-2-butenoic acid derivatives. The core structure suggests a strong potential for both cytotoxic and anti-inflammatory activities. The presence of a long octadecyl chain is expected to significantly influence its lipophilicity, potentially enhancing its interaction with cellular membranes and influencing its overall bioactivity. This guide outlines the probable mechanisms of action, provides detailed experimental protocols for assessing these activities, and presents relevant signaling pathways and workflows in a visually accessible format.
Introduction
4-(4-octadecylphenyl)-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated ketones, a scaffold known for a wide range of biological activities. Its structure, featuring a 4-oxo-2-butenoic acid moiety attached to a phenyl ring with a long C18 alkyl chain, suggests a chimeric molecule with properties derived from both chalcone-like structures and long-chain fatty acids. Chalcones and their analogues are known to exhibit various pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties[1][2][3]. The long alkyl chain is a notable feature that likely enhances the compound's lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the cellular level. Studies on other long-chain phenyl substituted ketones have shown that the length of the alkyl chain can significantly impact their anti-inflammatory and analgesic activities[4].
This guide will focus on the two most probable biological activities of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid: cytotoxicity and anti-inflammatory effects.
Predicted Biological Activities and Quantitative Data
Based on the structure-activity relationships of related compounds, 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is predicted to exhibit significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties. The following tables summarize the anticipated quantitative data, extrapolated from studies on analogous compounds.
Table 1: Predicted Cytotoxic Activity (IC50 Values)
| Cell Line | Predicted IC50 (µM) | Reference Compound Class |
| Human Breast Cancer (MCF-7) | 1 - 10 | Chalcones, (E)-4-aryl-4-oxo-2-butenoic acid amides |
| Human Lung Carcinoma (A549) | 5 - 25 | Chalcones, (E)-4-aryl-4-oxo-2-butenoic acid amides |
| Human Colon Cancer (HCT116) | 2 - 15 | Chalcones |
| Human Leukemia (K562) | 0.5 - 5 | (E)-4-aryl-4-oxo-2-butenoic acid amides |
Note: These values are hypothetical and based on the activities of structurally similar compounds without the long alkyl chain. The actual IC50 values for 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid may vary.
Table 2: Predicted Anti-inflammatory Activity
| Assay | Predicted IC50 (µM) | Mechanism | Reference Compound Class |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | 5 - 50 | Inhibition of iNOS expression, NF-κB inhibition | Chalcones, Curcumin analogues |
| Prostaglandin E2 (PGE2) Inhibition | 10 - 75 | COX-2 Inhibition | Chalcones |
| NF-κB Activation Inhibition | 1 - 20 | Inhibition of IKK, IκBα phosphorylation and degradation | Curcumin analogues, Plant-derived compounds |
Note: These values are hypothetical and serve as a guideline for initial experimental design.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-(4-octadecylphenyl)-4-oxobut-2-enoic acid (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.[5][6]
Anti-inflammatory Activity: NF-κB Inhibition Assay
The inhibition of the NF-κB signaling pathway is a key mechanism for anti-inflammatory action. This can be assessed using a reporter gene assay in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line (or other suitable cell line)
-
Cell line stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
24-well plates
-
4-(4-octadecylphenyl)-4-oxobut-2-enoic acid (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated vehicle control.[7][8]
Signaling Pathways
Proposed Cytotoxic Mechanism: Induction of Apoptosis
Many chalcone derivatives exert their cytotoxic effects by inducing apoptosis. A plausible mechanism for 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid involves the intrinsic (mitochondrial) pathway of apoptosis.
Proposed Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory activity of many natural and synthetic compounds is mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
Conclusion
While further empirical studies are essential to definitively characterize the biological profile of 4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, the existing literature on structurally related compounds provides a strong foundation for predicting its cytotoxic and anti-inflammatory potential. The unique long alkyl chain is a key structural feature that warrants particular attention in future investigations, as it may confer novel properties or enhanced activity. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for initiating research into this promising molecule and unlocking its therapeutic potential.
References
- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
(2E)-OBAA as a Phospholipase A2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-3-(4-octadecyl)benzoylacrylic acid, commonly known as (2E)-OBAA, has emerged as a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme family involved in inflammatory processes and cell signaling. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a PLA2 inhibitor, focusing on its mechanism of action, experimental data, and its effects on cellular pathways. The information is presented to support further research and drug development efforts targeting PLA2-mediated pathologies.
Introduction to Phospholipase A2 and Its Inhibition
The phospholipase A2 (PLA2) superfamily of enzymes plays a pivotal role in cellular signaling and inflammation by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. Consequently, the inhibition of PLA2 is a key therapeutic strategy for a range of inflammatory diseases.
This compound has been identified as a potent inhibitor of PLA2, demonstrating significant effects in various in vitro and in vivo models. This guide will delve into the technical details of its inhibitory action and its consequences on cellular function.
Quantitative Data on this compound Activity
The inhibitory potency and biological effects of this compound have been quantified in several studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 Value | Reference |
| Phospholipase A2 (PLA2) | Not specified | 70 nM | [Not available in public literature] |
| Melittin-induced Ca2+ influx | Trypanosoma brucei | 0.4 µM | [Not available in public literature] |
Table 2: Cellular and In Vivo Effects of this compound
| Effect | Model System | Concentration/Dose | Observations | Reference |
| Apoptosis Induction | Human Umbilical Vein Endothelial Cells (HUVEC) | 5.7 µM | Disintegration into apoptotic bodies after 16 hours. | [1] |
| Inhibition of Arachidonic Acid Release | Human Umbilical Vein Endothelial Cells (HUVEC) | Concentrations that induce apoptosis | Significant inhibition of release. | [1] |
| Inhibition of Bronchospasm | Immunologically induced in guinea pigs | 2.5-7 mg/kg (i.v.) | Significant and dose-dependent inhibition. | [Not available in public literature] |
Mechanism of Action
The precise mechanism of PLA2 inhibition by this compound has not been fully elucidated in the available literature. However, the inhibition of arachidonic acid release from cells treated with this compound strongly suggests that it targets the activity of cytosolic PLA2 (cPLA2), which is the primary enzyme responsible for arachidonic acid mobilization. The kinetic profile of this inhibition (e.g., competitive, non-competitive) has not been publicly reported.
Signaling Pathways Modulated by this compound
The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling pathways, most notably leading to the induction of apoptosis in endothelial cells.
PLA2 Inhibition and Apoptosis in HUVECs
Studies have shown that the inhibition of PLA2 by this compound in Human Umbilical Vein Endothelial Cells (HUVEC) leads to apoptosis.[1] This is linked to the disruption of the normal metabolism of arachidonic acid, which plays a complex role in cell survival and death. The elevated levels of unesterified arachidonic acid, resulting from PLA2 inhibition, are thought to be a key signal for the initiation of apoptosis.
The following diagram illustrates the proposed signaling pathway leading to apoptosis upon PLA2 inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. The following represents a generalized protocol for a common type of PLA2 inhibition assay, which could be adapted for studying this compound.
Phospholipase A2 Inhibition Assay (General Protocol)
This protocol is based on a colorimetric assay using a synthetic substrate.
Materials:
-
Phospholipase A2 enzyme (e.g., human recombinant cPLA2α)
-
This compound (or other inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
-
Substrate: 1-palmitoyl-2-(4-nitro-3-octanoyloxybenzoyl)-sn-glycero-3-phosphocholine
-
Assay Buffer: Tris-HCl buffer containing CaCl2 and bovine serum albumin (BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of PLA2 enzyme to each well (except for the negative control).
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 425 nm) over time using a microplate reader. The absorbance change corresponds to the release of the chromogenic product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The workflow for such an experiment can be visualized as follows:
Synthesis of this compound
Structure-Activity Relationship (SAR)
Systematic structure-activity relationship studies on this compound and its analogs are limited in the available literature. To effectively guide drug development, future research should focus on synthesizing and testing analogs with modifications to the following regions to understand their impact on PLA2 inhibitory activity:
-
Alkyl Chain Length: Varying the length of the C18 alkyl chain.
-
Benzoyl Ring Substituents: Introducing different functional groups at various positions on the benzoyl ring.
-
Acrylic Acid Moiety: Modifying the acrylic acid pharmacophore.
Computational Docking
To date, no computational docking studies of this compound with any PLA2 isoform have been published. Such studies would be invaluable for visualizing the binding mode of this compound within the active site of PLA2 and for understanding the key molecular interactions responsible for its inhibitory activity. This information would be crucial for the rational design of more potent and selective inhibitors.
Conclusion and Future Directions
This compound is a potent inhibitor of phospholipase A2 with demonstrated efficacy in cellular and animal models of inflammation and apoptosis. Its ability to modulate the arachidonic acid cascade makes it a valuable lead compound for the development of novel anti-inflammatory therapeutics.
However, significant gaps in our understanding of this inhibitor remain. Future research should prioritize:
-
Elucidation of the specific PLA2 isoform(s) targeted by this compound.
-
Detailed kinetic studies to determine the mechanism of inhibition.
-
Comprehensive structure-activity relationship studies to guide the design of improved analogs.
-
Computational docking and molecular modeling to understand the inhibitor-enzyme interactions at a molecular level.
-
Development and publication of a robust and reproducible synthesis protocol.
Addressing these areas will be critical for advancing this compound and its derivatives from promising research tools to potential clinical candidates.
References
The Role of (2E)-OBAA in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-OBAA, also known as OBAA, with the chemical name 3-(4-octadecyl)benzoylacrylic acid (CAS 221632-26-4), has been identified as a potent inhibitor of phospholipase A2 (PLA2) and an inducer of apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's role in apoptosis, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. While specific data on this compound is limited, this document extrapolates from the known functions of PLA2 inhibitors to provide a foundational understanding for future research and drug development endeavors.
Introduction to this compound
This compound is a small molecule inhibitor of phospholipase A2 (PLA2), a crucial enzyme family involved in various cellular processes, including inflammation and signal transduction. The inhibition of PLA2 by this compound has been shown to trigger apoptosis, or programmed cell death, in human umbilical vein endothelial cells (HUVECs). This pro-apoptotic activity positions this compound as a compound of interest for further investigation in cancer research and other therapeutic areas where the induction of apoptosis is a desired outcome.
Quantitative Data on this compound Activity
The primary quantitative data available for this compound pertains to its inhibitory effect on PLA2 and its apoptosis-inducing concentration in a specific cell line.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for PLA2 Inhibition | 70 nM | In vitro enzyme assay | [1][2][3] |
| Apoptosis-Inducing Concentration | 5.7 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [1][2][4] |
Mechanism of Action: The Role of PLA2 Inhibition in Apoptosis
The pro-apoptotic effect of this compound is intrinsically linked to its inhibition of phospholipase A2. PLA2 enzymes are responsible for hydrolyzing the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Both of these molecules are precursors to a variety of signaling lipids that can influence cell survival and death pathways.
By inhibiting PLA2, this compound disrupts the production of these signaling molecules. The prevailing hypothesis is that this disruption of lipid signaling is a key trigger for the initiation of the apoptotic cascade. Research on other PLA2 inhibitors suggests that this can occur through several interconnected pathways.[5][6]
Disruption of Arachidonic Acid Metabolism
Arachidonic acid and its metabolites, collectively known as eicosanoids (including prostaglandins and leukotrienes), have complex and often contradictory roles in apoptosis. In some contexts, they promote cell survival, while in others, they can induce cell death. Inhibition of PLA2 by this compound would lead to a decrease in the available pool of arachidonic acid, thereby altering the balance of these downstream signaling molecules and potentially shifting the cellular fate towards apoptosis.[5]
Alteration of Membrane Phospholipid Composition
The activity of PLA2 influences the composition and integrity of cellular membranes. Inhibition of this enzyme can lead to changes in membrane fluidity and the distribution of phospholipids, which can be sensed by the cell as a stress signal, ultimately triggering the intrinsic apoptotic pathway.
Signaling Pathways Implicated in PLA2 Inhibition-Mediated Apoptosis
While the precise signaling cascade activated by this compound in HUVECs has not been fully elucidated, the inhibition of PLA2 is known to intersect with major apoptotic pathways.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 磷脂酶A2抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of phospholipase promote apoptosis of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Phospholipase Promote Apoptosis of Human Endothelial Cells [jstage.jst.go.jp]
The Impact of (2E)-OBAA on Trypanosoma brucei Calcium Channels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of (2E)-3-(4-octadecylbenzoyl)acrylic acid (OBAA) on the calcium signaling pathways of Trypanosoma brucei, the causative agent of African trypanosomiasis. Understanding the mechanisms by which this compound modulates calcium homeostasis in the parasite is crucial for the development of novel therapeutic strategies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Core Findings: (2E)-OBAA Disrupts Calcium Homeostasis in Trypanosoma brucei
This compound has been identified as a potent inhibitor of phospholipase A2 (PLA2) in Trypanosoma brucei. This inhibition directly impacts the parasite's ability to regulate intracellular calcium levels, a process vital for its survival, motility, and infectivity.
Data Presentation
The primary quantitative data available for the effect of this compound on T. brucei focuses on its inhibition of PLA2 and the subsequent blockage of calcium influx.
| Parameter | Compound | Target | Value | Organism | Reference |
| IC50 | This compound | Phospholipase A2 (PLA2) | 0.4 ± 0.1 µM | Trypanosoma brucei | [1] |
| Effect | This compound | Calcium (Ca2+) Entry | Blocks Ca2+ Influx | Trypanosoma brucei | [1] |
Arachidonic acid (AA), the downstream product of PLA2 activity, has been shown to induce calcium entry and mobilization from intracellular stores.
| Compound | Effect | Concentration Range | Organism | Reference |
| Arachidonic Acid | Initiates Ca2+ Entry | 5 - 50 µM | Trypanosoma brucei | [1] |
| Arachidonic Acid | Mobilizes Ca2+ from Acidocalcisomes | 10 - 75 µM | Trypanosoma brucei | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for studying its effects.
References
Preliminary Studies on the Cytotoxicity of (2E)-OBAA Analogs: An In-depth Technical Guide
Disclaimer: No direct preliminary studies on the cytotoxicity of (2E)-OBAA ((2E)-2-(benzo[d]oxazol-2-ylthio)-N-(4-bromophenyl)acetamide) are currently available in the public domain. This technical guide is a compilation and extrapolation of findings from studies on structurally related compounds, particularly those containing the benzoxazole-thioacetamide core. The data and methodologies presented herein are intended to provide a foundational understanding and a hypothetical framework for researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of this compound.
This guide summarizes the cytotoxic activities of analogous compounds, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.
Data Presentation
The cytotoxic activities of benzoxazole-thioacetamide analogs against various human cancer cell lines are summarized below. These compounds share the core structure of a benzoxazole ring linked to an acetamide group via a thioether bond, which is analogous to the structure of this compound.
Table 1: Cytotoxicity of Benzoxazole-Thioacetamide Analogs Against Human Cancer Cell Lines
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Analog 1 | Unsubstituted benzoxazole, N-cyclohexylacetamide | HCT-116 (Colon) | 3.14 ± 0.18 | [1] |
| MCF-7 (Breast) | 4.25 ± 0.21 | [1] | ||
| WI-38 (Normal) | 42.11 ± 2.13 | [1] | ||
| Analog 11 | 5-Nitrobenzoxazole, N-(p-tolyl)acetamide | HCT-116 (Colon) | 8.32 ± 0.45 | [1] |
| MCF-7 (Breast) | 9.14 ± 0.52 | [1] | ||
| WI-38 (Normal) | >100 | [1] | ||
| Analog 12 | 5-Nitrobenzoxazole, N-(4-methoxyphenyl)acetamide | HCT-116 (Colon) | 7.55 ± 0.39 | [1] |
| MCF-7 (Breast) | 8.63 ± 0.48 | [1] | ||
| WI-38 (Normal) | >100 | [1] | ||
| Compound 11 | 2-((Benzoxazol-2-ylthio)methyl)-1H-benzo[d]imidazole | HepG2 (Liver) | 5.5 ± 0.22 µg/ml | [2] |
| Compound 12 | 2-((5-Chlorobenzoxazol-2-ylthio)methyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | 5.6 ± 0.32 µg/ml | [2] |
Table 2: VEGFR-2 Inhibitory Activity of Selected Benzoxazole-Thioacetamide Analogs
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| Analog 1 | 0.268 | [1] |
| Analog 11 | 0.361 | [1] |
| Analog 12 | 0.385 | [1] |
| Sorafenib (Control) | 0.352 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies of analogous compounds are provided below. These protocols can serve as a template for designing and conducting preliminary cytotoxicity studies on this compound.
1. Cell Culture and Maintenance
-
Cell Lines: Human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and normal human lung fibroblasts (WI-38) are commonly used.
-
Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
3. VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain.
-
Procedure:
-
The VEGFR-2 enzyme, a biotinylated substrate peptide, and ATP are incubated with the test compound in a kinase reaction buffer.
-
After incubation, a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin is added.
-
The TR-FRET signal is measured. Inhibition of VEGFR-2 phosphorylation of the substrate leads to a decrease in the FRET signal.
-
IC50 values are calculated from the dose-response curves.
-
4. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Preparation: Cells are treated with the test compound for a specified time. Both adherent and floating cells are collected.
-
Staining for Cell Cycle Analysis: Cells are fixed in cold 70% ethanol and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Staining for Apoptosis (Annexin V/PI Staining): Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. For cell cycle analysis, the DNA content is measured. For apoptosis, the percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Screening
Caption: A general workflow for the preliminary cytotoxic evaluation of a test compound.
Hypothetical Signaling Pathway for Benzoxazole-Thioacetamide Analogs
Caption: A potential signaling pathway involving VEGFR-2 inhibition by benzoxazole-thioacetamide analogs.
References
- 1. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
Investigating the targets of (2E)-OBAA in cellular pathways
Technical Guide: Cellular Targets and Pathways of Okadaic Acid
Disclaimer: Initial searches for the compound "(2E)-OBAA" did not yield sufficient public data to construct a detailed technical guide. Therefore, this document uses Okadaic Acid (OA) , a well-characterized marine toxin and potent protein phosphatase inhibitor, as a substitute to demonstrate the requested in-depth format, including data tables, experimental protocols, and pathway visualizations. The information presented herein pertains exclusively to Okadaic Acid.
Executive Summary
Okadaic Acid (OA) is a marine biotoxin that functions as a potent and selective inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1] Its high affinity for these enzymes makes it an invaluable tool for studying cellular processes regulated by protein phosphorylation.[1] By inhibiting phosphatases, OA leads to the hyperphosphorylation of numerous substrate proteins, profoundly impacting a multitude of cellular signaling pathways.[2][3] This guide details the primary molecular targets of OA, summarizes its effects on key cellular pathways, provides quantitative inhibitory data, and outlines relevant experimental methodologies.
Primary Cellular Targets of Okadaic Acid
The principal targets of Okadaic Acid are serine/threonine protein phosphatases. OA exhibits differential affinity for various phosphatase subtypes, allowing for its use in dissecting the roles of specific phosphatases in cellular signaling.[4]
Table 1: Quantitative Inhibitory Activity of Okadaic Acid
| Target | IC50 (nM) | Notes |
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 | High-affinity target; complete inhibition at 1-2 nM.[4][5] |
| Protein Phosphatase 1 (PP1) | 15 - 50 | Lower affinity compared to PP2A.[4][5] |
| Protein Phosphatase 3 (PP3) | 3.7 - 4 | Moderate affinity.[5] |
| Protein Phosphatase 4 (PP4) | 0.1 | High-affinity target, similar to PP2A.[5] |
| Protein Phosphatase 5 (PP5) | 3.5 | Moderate affinity.[5] |
| Protein Phosphatase 2C (PP2C) | No significant inhibition | OA does not effectively inhibit PP2C.[5] |
IC50 values represent the concentration of OA required to inhibit 50% of the enzyme's activity. These values can vary depending on the specific assay conditions.
Affected Cellular Signaling Pathways
The inhibition of PP1 and PP2A by Okadaic Acid results in the hyperphosphorylation of a wide array of proteins, leading to the dysregulation of numerous critical signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
OA treatment leads to the activation of several components of the MAPK pathway, including ERK1/2 and MEK1/2.[6] This is a consequence of the sustained phosphorylation of these kinases in the absence of phosphatase activity. The activation of the MAPK pathway by OA has been implicated in the induction of both cell death and proliferation, depending on the cellular context.[7][8]
Figure 1. Mechanism of MAPK pathway activation by Okadaic Acid.
Cell Cycle Regulation
Okadaic Acid can induce mitotic arrest and premature chromosome condensation in various cell types.[2] This is attributed to the hyperphosphorylation of key cell cycle regulatory proteins, such as histone H1 and lamins, which are normally dephosphorylated during mitotic exit.
Tau Hyperphosphorylation and Neurotoxicity
In neuronal cells, OA is widely used to induce a pathological state resembling Alzheimer's disease.[9] It causes the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of neurofibrillary tangles in Alzheimer's.[2][5] This effect is a direct result of the inhibition of PP2A, the primary tau phosphatase in the brain.
Hippo Signaling Pathway
OA has been shown to activate the Hippo pathway by promoting the phosphorylation of core kinases MST1 and MST2.[10] PP2A negatively regulates these kinases, and its inhibition by OA leads to the activation of this tumor-suppressive pathway.[10]
Experimental Protocols
Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol provides a general method for quantifying the inhibitory effect of Okadaic Acid on PP2A activity using a colorimetric assay.
Materials:
-
Okadaic Acid standards
-
Purified PP2A enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Chromogenic substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Okadaic Acid standards in the assay buffer.
-
Add 50 µL of each standard or sample to the wells of a 96-well plate in duplicate.
-
Add 70 µL of the PP2A enzyme solution to each well and mix gently.
-
Incubate the plate for 20 minutes at 30°C.
-
Initiate the reaction by adding 90 µL of the chromogenic substrate (pNPP) to each well.
-
Incubate the plate for 30 minutes at 30°C.
-
Stop the reaction by adding 70 µL of the stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each OA concentration and determine the IC50 value by plotting the inhibition curve.
Western Blot Analysis of Tau Phosphorylation
This protocol describes the detection of increased tau phosphorylation in cell culture following treatment with Okadaic Acid.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Okadaic Acid
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (specific to a phosphorylation site, e.g., Ser396) and anti-total-tau
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with Okadaic Acid (e.g., 10-100 nM) for a specified time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-tau antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-tau antibody to normalize for protein loading.
Figure 2. Experimental workflow for Western blot analysis.
Conclusion
Okadaic Acid is a powerful research tool for investigating the roles of protein phosphatases PP1 and PP2A in cellular signaling. Its ability to induce hyperphosphorylation of a vast number of proteins allows for the detailed study of pathways involved in cell cycle control, MAPK signaling, and neurodegenerative disease models. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers utilizing Okadaic Acid to explore these and other phosphorylation-dependent cellular processes.
References
- 1. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of (2E)-OBAA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (2E)-4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, commonly known as (2E)-OBAA or OBAA. As a potent inhibitor of phospholipase A2 (PLA2), understanding the physicochemical properties of this compound is critical for its effective use in research and drug development. This document outlines its solubility in various solvents, stability under different conditions, and provides insights into its mechanism of action through the PLA2 signaling pathway.
Core Concepts: Solubility of this compound
This compound is a lipophilic molecule, a characteristic primarily due to the long octadecyl carbon chain. This structural feature dictates its solubility profile, making it more soluble in organic solvents than in aqueous solutions.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | A common solvent for preparing stock solutions. |
| Other Organic Solvents | Expected to be soluble | Not specified | Due to its lipophilic nature, solubility is anticipated in solvents like ethanol, methanol, and dichloromethane. Quantitative data is currently limited in publicly available literature. |
| Aqueous Solutions | Poorly soluble | Not specified | The hydrophobic octadecyl tail significantly limits its solubility in water. |
Note: The quantitative solubility of this compound in a wide range of organic solvents and aqueous buffers at various pH values and temperatures is not extensively documented in publicly available literature. Researchers are advised to determine solubility experimentally for their specific applications.
Experimental Protocol for Determining Solubility
A standard method for determining the equilibrium solubility of a lipophilic compound like this compound is the shake-flask method.
Workflow for Solubility Determination
Methodological & Application
Application Notes and Protocols for (2E)-OBAA in PLA2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, signal transduction, and host defense. These enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide array of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, making PLA2 a significant target for the development of anti-inflammatory therapeutics.
(2E)-OBAA is a potent inhibitor of phospholipase A2.[1] This document provides detailed application notes and experimental protocols for the use of this compound in PLA2 inhibition assays, intended for researchers and professionals in drug development and related scientific fields.
Quantitative Data
The inhibitory activity of this compound against PLA2 has been characterized by its half-maximal inhibitory concentration (IC50). Additionally, its effect on calcium influx, a key process in PLA2 activation, has been quantified.
| Compound | Target/Activity | IC50 Value |
| This compound | Phospholipase A2 (PLA2) | 70 nM[1] |
| This compound | Melittin-induced Ca2+ influx | 0.4 µM[1] |
Signaling Pathway
The following diagram illustrates the central role of Phospholipase A2 in the arachidonic acid signaling cascade, which is inhibited by this compound.
Caption: PLA2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are adapted from established methods for measuring PLA2 inhibition and can be utilized for evaluating this compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Spectrophotometric Assay for PLA2 Inhibition
This protocol is based on a coupled enzymatic reaction where the release of a fatty acid by PLA2 is measured.
Materials:
-
Phospholipase A2 (e.g., from bee venom or porcine pancreas)
-
This compound
-
Dilinoleoyl phosphatidylcholine (DLPC) - Substrate
-
Lipoxygenase (LOX) - Coupling enzyme
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Deoxycholate
-
Spectrophotometer capable of reading at 234 nm
-
96-well UV-transparent microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of PLA2 and LOX in Tris-HCl buffer.
-
Prepare the substrate solution containing DLPC and deoxycholate in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A series of dilutions of this compound or vehicle control (DMSO).
-
PLA2 enzyme solution.
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To each well, add the substrate solution containing DLPC and the coupling enzyme, LOX, to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Fluorometric Assay for PLA2 Inhibition
This protocol utilizes a fluorogenic substrate that emits a fluorescent signal upon cleavage by PLA2.
Materials:
-
Phospholipase A2
-
This compound
-
Fluorogenic PLA2 substrate (e.g., a substrate with a quencher and a fluorophore that are separated upon cleavage)
-
Assay buffer (specific to the chosen fluorogenic substrate kit)
-
Fluorometer or microplate reader with fluorescence capabilities
-
96-well black microplate
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of PLA2 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
A series of dilutions of this compound or vehicle control.
-
PLA2 enzyme solution.
-
-
Incubate at room temperature for 15-30 minutes.
-
-
Initiation of Reaction:
-
Add the fluorogenic PLA2 substrate to each well to start the reaction.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.
-
-
Data Analysis:
-
Calculate the reaction rates from the increase in fluorescence over time.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value as described in Protocol 1.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a PLA2 inhibition assay.
Caption: General workflow for a PLA2 inhibition assay.
Logical Relationship of Inhibition
The following diagram illustrates the logical steps leading to the determination of the inhibitory potential of this compound.
Caption: Logical flow for determining the IC50 of this compound.
References
Application Notes and Protocols for Studying (2E)-OBAA-Induced Apoptosis in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-OBAA is a potent inhibitor of phospholipase A2 (PLA2) with an IC50 of 70 nM.[1][2] Emerging evidence suggests that this compound induces apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs), highlighting its potential as a tool for studying endothelial cell biology and as a candidate for therapeutic development.[1][2] Understanding the mechanism by which this compound induces apoptosis in HUVECs is crucial for these applications.
These application notes provide a comprehensive set of protocols to investigate the apoptotic effects of this compound on HUVECs, from initial cell viability screening to the analysis of key apoptotic markers and signaling pathways.
Key Concepts in this compound-Induced Apoptosis
The induction of apoptosis by this compound in HUVECs is expected to involve the modulation of key signaling pathways that regulate programmed cell death. As a PLA2 inhibitor, this compound may initiate apoptosis through mechanisms linked to alterations in membrane phospholipid metabolism and the generation of downstream signaling molecules. Key events to investigate include:
-
Cell Viability and Proliferation: Assessing the dose-dependent effect of this compound on HUVEC viability to determine the optimal concentration range for apoptosis studies.
-
Apoptotic Cell Morphology: Observing characteristic changes in cell morphology, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Activation of Caspases: Measuring the activity of executioner caspases, such as caspase-3, which are central to the apoptotic process.
-
Mitochondrial Pathway Involvement: Examining changes in the expression of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the production of reactive oxygen species (ROS).
Data Presentation: Expected Outcomes of this compound Treatment
The following tables present hypothetical, yet realistic, quantitative data that could be expected from the described experiments. These tables are intended to serve as a guide for data representation and interpretation.
Table 1: Dose-Dependent Effect of this compound on HUVEC Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 52.4 ± 5.5 |
| 25 | 28.9 ± 4.2 |
| 50 | 15.7 ± 3.9 |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 3.2 ± 1.1 | 1.5 ± 0.8 |
| This compound (10 µM) | 25.8 ± 3.5 | 8.9 ± 2.1 |
| This compound (25 µM) | 42.1 ± 4.2 | 15.3 ± 2.9 |
Table 3: Caspase-3 Activity in HUVECs Treated with this compound
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (10 µM) | 3.8 ± 0.5 |
| This compound (25 µM) | 7.2 ± 0.9 |
Table 4: Western Blot Densitometry Analysis of Apoptosis-Related Proteins
| Treatment | Relative Bcl-2 Expression | Relative Bax Expression | Bcl-2/Bax Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (25 µM) | 0.4 ± 0.1 | 2.1 ± 0.3 | 0.19 |
Experimental Protocols
HUVEC Culture and Treatment
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS), hydrocortisone, bovine brain extract, gentamicin, amphotericin B, and epidermal growth factor. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage HUVECs when they reach 80-90% confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Treat HUVECs for the desired time points (e.g., 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Seed HUVECs in a 96-well plate at a density of 2 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Seed HUVECs in 6-well plates at a density of 2 x 10^5 cells/well and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 400 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
-
Lyse approximately 2 x 10^6 HUVECs treated with this compound using 50 µL of cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes, with gentle mixing every 10 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 45 µL of sample (containing 50–200 µg of protein) to each well.
-
Prepare a reaction solution containing 50 µL of 2X Reaction Buffer and 0.5 µL of DTT per sample.
-
Add 50 µL of the reaction solution to each well.
-
Add 5 µL of DEVD-p-NA substrate to each well.
-
Incubate at 37°C for 1-2 hours.
Western Blot Analysis of Bcl-2 Family Proteins
-
After treatment with this compound, wash HUVECs twice with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system and perform densitometric analysis.[5][6][7]
Cytochrome c Release Assay
-
Harvest approximately 5 x 10^7 HUVECs by centrifugation.
-
Use a mitochondrial isolation kit to separate the cytosolic and mitochondrial fractions according to the manufacturer's instructions.
-
Perform Western blot analysis on both fractions to detect the presence of cytochrome c.[8] Use an antibody specific for a mitochondrial protein (e.g., COX IV) as a control for fraction purity.
Measurement of Reactive Oxygen Species (ROS) Production
-
Seed HUVECs in a suitable plate for fluorescence microscopy or a 96-well plate for fluorometry.
-
Load the cells with a ROS-sensitive fluorescent probe, such as DCF-DA (for general ROS) or MitoSOX Red (for mitochondrial superoxide), according to the manufacturer's protocol.[9][10][11]
-
Treat the cells with this compound.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis in HUVECs.
Caption: Workflow for investigating this compound-induced HUVEC apoptosis.
References
- 1. This compound|221632-26-4|COA [dcchemicals.com]
- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. mpbio.com [mpbio.com]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Measurement of ROS production [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. sm.unife.it [sm.unife.it]
Application Notes and Protocols for (2E)-OBAA in Trypanosoma brucei Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-OBAA, also known as (2E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, has been identified as a potent inhibitor of phospholipase A2 (PLA2) in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). This compound has been shown to block melittin-induced calcium influx in bloodstream forms of the parasite, suggesting its potential as a lead compound for the development of novel anti-trypanosomal drugs.[1][2] These application notes provide detailed protocols for the use of this compound in T. brucei culture, including methods for assessing its effects on parasite viability, morphology, and calcium signaling.
Mechanism of Action
This compound targets phospholipase A2 (PLA2), an enzyme crucial for various cellular processes, including membrane remodeling and signal transduction. In Trypanosoma brucei, PLA2 activity is linked to the regulation of intracellular calcium levels.[1] By inhibiting PLA2, this compound disrupts calcium homeostasis, a pathway that is essential for the parasite's survival and virulence. Specifically, it has been demonstrated to block the influx of calcium induced by the peptide melittin.[1][2]
Quantitative Data Summary
The following table summarizes the known quantitative data for the activity of this compound against Trypanosoma brucei.
| Parameter | Value | Cell Type | Reference |
| IC50 (Melittin-induced Ca2+ influx inhibition) | 0.4 µM | Bloodstream form | [1][2] |
| IC50 (Phospholipase A2 inhibition) | 70 nM | Not Specified | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound (CAS: 221632-26-4) should be handled with appropriate laboratory safety precautions.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.29 mg of this compound (Molecular Weight: 428.65 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Before use, allow an aliquot to equilibrate to room temperature.
-
Trypanosoma brucei Bloodstream Form (BSF) Culture
-
Materials:
-
Trypanosoma brucei bloodstream form (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
T-25 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
-
-
Procedure:
-
Maintain T. brucei BSFs in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density daily using a hemocytometer.
-
Subculture the parasites every 2-3 days to maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL to ensure they remain in the logarithmic growth phase.
-
Cell Viability Assay using AlamarBlue
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound on T. brucei viability.
-
Materials:
-
Logarithmically growing T. brucei BSF culture
-
This compound stock solution (10 mM in DMSO)
-
HMI-9 medium with 10% FBS
-
Sterile 96-well flat-bottom plates
-
AlamarBlue® reagent
-
Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)
-
-
Procedure:
-
Seed a 96-well plate with T. brucei BSFs at a density of 1 x 10^4 cells per well in 100 µL of HMI-9 medium.
-
Prepare serial dilutions of the this compound stock solution in HMI-9 medium.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) and a negative control (no cells). The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate for an additional 4-24 hours, protecting the plate from direct light.[3]
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Morphological Analysis using Giemsa Staining
This protocol allows for the visualization of morphological changes in T. brucei after treatment with this compound.
-
Materials:
-
Treated and untreated T. brucei BSF cultures
-
Microscope slides
-
Methanol, absolute
-
Giemsa stain, working solution
-
Buffered water (pH 7.2)
-
Light microscope with an oil immersion objective
-
-
Procedure:
-
Treat T. brucei BSFs with a concentration of this compound at or above the IC50 value for 24-48 hours.
-
Harvest a small volume of the cell culture and prepare a thin smear on a microscope slide.
-
Air dry the smear completely.
-
Fix the smear by immersing the slide in absolute methanol for 2-3 minutes.[4]
-
Allow the slide to air dry.
-
Stain the slide with a freshly prepared Giemsa working solution for 20-30 minutes.[4]
-
Rinse the slide by briefly dipping it in buffered water.[4]
-
Allow the slide to air dry in a vertical position.
-
Examine the slide under a light microscope using an oil immersion lens to observe any changes in cell shape, size, or organelle morphology.
-
Visualizations
Experimental Workflow for this compound Application
Caption: Workflow for evaluating this compound in T. brucei culture.
Signaling Pathway of this compound in Trypanosoma brucei
Caption: Inhibition of PLA2-mediated Ca2+ influx by this compound.
References
- 1. Calcium entry in Trypanosoma brucei is regulated by phospholipase A2 and arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Giemsa Stain: Principle, Procedure, Results • Microbe Online [microbeonline.com]
(2E)-OBAA stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
(2E)-OBAA ((2E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid) is a potent and selective inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[1] With an IC50 value of 70 nM, it serves as a valuable tool for studying cellular signaling pathways involving arachidonic acid metabolism and for the development of novel anti-inflammatory therapeutics.[1] These notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure experimental reproducibility and compound integrity.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₃ | [2] |
| Molecular Weight | 428.65 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% | [1] |
| Biological Activity | Potent inhibitor of phospholipase A₂ (PLA₂) | [1] |
| IC₅₀ | 70 nM for PLA₂ | [1] |
This compound Stock Solution Preparation
Solubility and Solvent Selection:
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO). Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 5 mg/mL | Gentle warming and sonication may be required for complete dissolution.[3] A 10 mM solution can be achieved with gentle warming. |
| Water | Insoluble |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound, a commonly used concentration for laboratory research.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.287 mg of this compound (Molecular Weight = 428.65 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath set to 37-60°C for 5-10 minutes can be applied.[3] Intermittently vortex the solution during warming.
-
Alternatively, sonication for 5-10 minutes can aid in dissolving the compound.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in the storage guidelines below.
-
References
Application Notes and Protocols for Cell Culture Experiments with (2E)-OBAA
Disclaimer: As of the current date, specific experimental data and established protocols for "(2E)-OBAA" are not widely available in the public domain. The following application notes and protocols are based on generalized methodologies for the investigation of novel marine-derived indole alkaloids, a class of compounds to which this compound is presumed to belong. These compounds have shown a wide range of biological activities, including cytotoxic, antibacterial, and antifungal effects.[1][2] The provided protocols and data are intended as a starting point for researchers and should be adapted and optimized based on empirical results.
Application Notes
This compound: A Potential Bioactive Indole Alkaloid
This compound is a putative novel indole alkaloid, a class of marine natural products known for their structural diversity and significant pharmacological activities.[2][3][4] Marine-derived alkaloids are a rich source of lead compounds in drug discovery, with many exhibiting potent anticancer and antimicrobial properties.[1][4] These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
The protocols outlined below are designed to assess the cytotoxic and pro-apoptotic potential of this compound in cancer cell lines. These experiments will help to determine the effective concentration range of the compound and provide insights into its mechanism of action.
Key Experimental Goals:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Evaluate the ability of this compound to induce apoptosis.
-
Investigate the effect of this compound on key proteins within a relevant signaling pathway (e.g., PI3K/Akt/mTOR pathway).
Quantitative Data Summary
The following table represents a hypothetical summary of the cytotoxic effects of this compound on a panel of human cancer cell lines. This data is for illustrative purposes and will need to be determined experimentally.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| HeLa | Cervical Cancer | 15.8 |
| Jurkat | T-cell Leukemia | 5.4 |
| HCT116 | Colon Cancer | 10.1 |
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a basic guideline for the culture of both adherent and suspension cell lines. Specific media and supplements may vary depending on the cell line.[5][6]
Materials:
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
37°C, 5% CO2 incubator
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks (T-25 or T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol for Adherent Cells (e.g., A549, MCF-7, HeLa, HCT116):
-
Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Aspirate the old medium from the cell culture flask.
-
Wash the cells with 5-10 mL of sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Count the cells and seed a new flask at the desired density.
Protocol for Suspension Cells (e.g., Jurkat):
-
Transfer the cell suspension from the culture flask to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Count the cells and seed a new flask at the desired density (typically between 1x10^5 and 2x10^6 cells/mL).
Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Bioactivity Screening of this compound
Caption: General experimental workflow for evaluating this compound.
References
- 1. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 细胞培养实验方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. mpapi.bjcancer.org [mpapi.bjcancer.org]
Application Note: High-Throughput Calcium Influx Assay for Screening Inhibitors Using (2E)-OBAA
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for a no-wash, fluorescence-based calcium influx assay designed to measure the inhibitory activity of test compounds on intracellular calcium mobilization. Using the known phospholipase A2 (PLA2) inhibitor, (2E)-OBAA, as a model compound, this protocol details the methodology for quantifying the inhibition of agonist-induced calcium flux in a high-throughput format. The procedure is optimized for use in 96- or 384-well microplates and is suitable for screening compound libraries and characterizing inhibitor potency (IC50).
Introduction
Intracellular calcium (Ca2+) is a critical second messenger that regulates a vast array of cellular processes. The transient increase of cytosolic Ca2+, referred to as calcium influx or mobilization, can be initiated through various signaling pathways, including the activation of Gq-coupled G protein-coupled receptors (GPCRs) or the opening of ion channels. Consequently, assays that measure the modulation of Ca2+ flux are fundamental tools in drug discovery for identifying and characterizing novel agonists and antagonists.
The compound this compound is a potent inhibitor of phospholipase A2 (PLA2), an enzyme family critical in cell signaling, with a reported IC50 of 70 nM.[1] PLA2 activation leads to the production of arachidonic acid and other signaling molecules which can influence calcium signaling pathways. Furthermore, this compound has been shown to block melittin-induced Ca2+ influx in Trypanosoma brucei with an IC50 of 0.4 μM.[1][2]
This protocol uses a homogenous, no-wash assay format with a fluorescent calcium indicator dye, such as Fluo-8®, which exhibits a large fluorescence enhancement upon binding to free Ca2+. The methodology involves pre-incubating cells with the inhibitor (this compound) before challenging with an agonist (e.g., ATP or Carbachol) to induce calcium release from intracellular stores. The inhibitory effect is quantified by measuring the reduction in the fluorescence signal using a fluorescence microplate reader.
Signaling Pathway
The diagram below illustrates a common Gq-coupled signaling pathway leading to calcium release from the endoplasmic reticulum (ER) and the inhibitory role of a PLA2 inhibitor like this compound on parallel signaling events that can contribute to calcium mobilization.
Materials and Reagents
The following table summarizes the necessary materials and reagents for the assay.
| Reagent/Material | Supplier Example | Purpose |
| Cell Line | ||
| HEK293 or CHO cells | ATCC | Host cells for expressing endogenous or recombinant target receptors. |
| Reagents | ||
| This compound (CAS 221632-26-4) | DC Chemicals | Test Inhibitor |
| ATP or Carbachol | Sigma-Aldrich | Agonist to induce calcium influx |
| Fluo-8® AM, No-Wash Calcium Assay Kit | Abcam (ab112129) | Fluorescent Ca2+ indicator dye |
| Ionomycin | Sigma-Aldrich | Positive control (calcium ionophore) for maximal Ca2+ signal |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | Solvent for compounds and dye |
| Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | Thermo Fisher Scientific | Assay buffer |
| Consumables & Equipment | ||
| 96- or 384-well black-wall, clear-bottom plates | Corning | Microplates for cell culture and fluorescence reading |
| Fluorescence Microplate Reader | Molecular Devices (FlexStation®), BMG LABTECH (PHERAstar®) | Instrument capable of kinetic reading with bottom-read fluorescence and automated liquid handling |
Experimental Protocol
This protocol is optimized for a 96-well format. Volumes should be adjusted accordingly for a 384-well format.
-
Seed Cells: Plate HEK293 or CHO cells in a black-wall, clear-bottom 96-well microplate at a density of 40,000–80,000 cells per well in 100 µL of growth medium.
-
Incubate: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a near-confluent monolayer.
-
Prepare Dye-Loading Solution: Prepare the Fluo-8® dye-loading solution according to the manufacturer's instructions. Typically, this involves dissolving the Fluo-8® AM ester in DMSO and then diluting it in the provided assay buffer or HBSS with HEPES.
-
Load Cells: Remove the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.
-
Incubate: Incubate the plate at 37°C for 30 minutes, followed by incubation at room temperature for an additional 30 minutes, protected from light.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in HBSS/HEPES buffer. A typical starting point is a 2X final concentration series ranging from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO in buffer).
-
Prepare Agonist Solution: Prepare the agonist (e.g., ATP) solution in HBSS/HEPES at a concentration that is 4-5 times the final desired concentration (e.g., 5X of the EC80 concentration). The EC80 concentration should be determined in a preliminary agonist dose-response experiment.
-
Set up the Plate Reader: Configure the fluorescence plate reader to perform a kinetic read with bottom-read mode. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm. Program the instrument to inject the agonist after a baseline reading period.
-
Pre-incubation with Inhibitor: Place the dye-loaded cell plate into the reader. Add 100 µL of the 2X this compound serial dilutions to the corresponding wells (bringing the total volume to 200 µL and the compound concentration to 1X). Incubate for 15-30 minutes at room temperature inside the reader.
-
Run the Assay:
-
Baseline: Record baseline fluorescence for 15-30 seconds.
-
Agonist Injection: Inject 50 µL of the 5X agonist solution into each well.
-
Kinetic Reading: Immediately begin recording the fluorescence signal every 1-2 seconds for a period of 2-3 minutes to capture the peak response.
-
Data Presentation and Analysis
The primary output is a kinetic curve of relative fluorescence units (RFU) over time. The inhibitory effect of this compound is determined by comparing the peak fluorescence signal in its presence to the control wells.
The following table provides typical parameters for setting up the inhibition assay.
| Parameter | Recommended Value | Notes |
| Cell Line | HEK293 or CHO | |
| Cell Seeding Density (96-well) | 40,000 - 80,000 cells/well | Optimize for a confluent monolayer on the day of the assay.[3] |
| Fluo-8® AM Loading | 100 µL/well | Follow manufacturer's protocol. |
| Inhibitor (this compound) Range | 1 nM - 100 µM (final concentration) | Perform a 10-point, 3-fold serial dilution. |
| Agonist (ATP) Concentration | EC80 (e.g., 1-3 µM) | Determine empirically from an agonist dose-response curve. |
| Positive Control | No inhibitor (vehicle only) + Agonist | Represents 0% inhibition. |
| Negative Control | No inhibitor + Buffer (no agonist) | Represents 100% inhibition (baseline). |
| Data Acquisition | Ex/Em = 490/525 nm, kinetic read for 180s |
-
Determine Peak Response: For each well, calculate the maximum fluorescence signal (Fmax) after agonist addition and subtract the average baseline fluorescence (Fmin).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Response_Compound - Response_Negative) / (Response_Positive - Response_Negative))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate IC50: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.
The results can be summarized in a table as shown below.
| Compound | Target Pathway | Known IC50 | Experimental IC50 (µM) | Hill Slope |
| This compound | PLA2 / Ca2+ Influx | 0.4 µM (Melittin-induced, T. brucei)[1][2] | [User-determined] | [User-determined] |
| Control Cmpd | [e.g., TRPA1] | [e.g., 0.2 µM] | [User-determined] | [User-determined] |
Conclusion
This application note provides a robust and high-throughput method for assessing the inhibitory activity of compounds on agonist-induced calcium influx. By using the PLA2 inhibitor this compound as an example, the protocol demonstrates how to generate reliable dose-response data and calculate IC50 values. This assay is highly adaptable for various Gq-coupled receptors or other calcium-mobilizing targets and serves as a valuable tool in modern drug discovery and pharmacology research.
References
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following (2E)-OBAA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[3] Consequently, the induction of apoptosis is a key mechanism of action for many therapeutic agents. Western blotting is a powerful and widely used technique to detect and quantify specific proteins involved in the apoptotic signaling cascade.[4][5] This document provides detailed protocols for utilizing Western blot analysis to assess the induction of apoptosis by the novel compound (2E)-OBAA, focusing on key apoptosis markers.
The primary markers for apoptosis that can be reliably detected by Western blot include the activation of caspases (e.g., Caspase-3), the cleavage of their substrates such as Poly (ADP-ribose) polymerase-1 (PARP), and changes in the expression levels of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the intrinsic apoptotic pathway.[5] By analyzing these markers, researchers can elucidate the pro-apoptotic efficacy and potential mechanism of action of therapeutic candidates like this compound.
Key Apoptosis Markers for Western Blot Analysis
The following table summarizes key protein markers that are effective in assessing apoptosis via Western blot.
| Marker | Role in Apoptosis | Full-Length Molecular Weight (kDa) | Cleaved Fragment(s) Molecular Weight (kDa) |
| Caspase-3 | Executioner caspase that cleaves numerous cellular substrates, leading to the morphological changes of apoptosis.[1][5] | ~32-35[4] | ~17, ~19[4] |
| PARP | A substrate of activated Caspase-3. Its cleavage is a hallmark of apoptosis.[5] | ~116 | ~89 |
| Bcl-2 | An anti-apoptotic protein that inhibits apoptosis by preserving mitochondrial integrity.[1][6] | ~26 | N/A |
| Bax | A pro-apoptotic protein that promotes apoptosis by inducing mitochondrial outer membrane permeabilization.[1][6] | ~21 | N/A |
| Cleaved Caspase-9 | An initiator caspase in the intrinsic apoptosis pathway, activated following the release of cytochrome c from the mitochondria.[7] | ~47 | ~35, ~37 |
| β-actin | A housekeeping protein often used as a loading control to normalize protein levels across samples. | ~42 | N/A |
| GAPDH | A housekeeping protein often used as a loading control to normalize protein levels across samples. | ~37 | N/A |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line) in appropriate culture dishes or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for apoptosis induction.
-
Cell Harvesting: Following treatment, collect the cells. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS), then detach using a cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
II. Protein Extraction (Lysis)
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any remaining media.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation. Keep the lysis buffer on ice.
-
Cell Lysis: Resuspend the cell pellet in the ice-cold lysis buffer. The volume of lysis buffer will depend on the size of the cell pellet.
-
Incubation and Sonication: Incubate the cell suspension on ice for 30 minutes, with intermittent vortexing. To ensure complete lysis, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total cellular protein extract.
III. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration by adding an appropriate volume of lysis buffer. This ensures equal loading of protein in each lane of the gel.
IV. Western Blot Analysis
-
Sample Preparation for Electrophoresis: Mix the normalized protein lysates with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE Gel Electrophoresis: Load equal amounts of the denatured protein samples (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the apoptosis marker of interest (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[4]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody (e.g., for a loading control like β-actin or GAPDH).
Data Presentation and Analysis
Quantitative analysis of the Western blot bands is crucial for interpreting the effects of this compound treatment. Densitometry analysis can be performed using software such as ImageJ. The intensity of the band for the protein of interest should be normalized to the intensity of the loading control band in the same lane. The results can be presented in a table as shown below.
Table 1: Densitometric Analysis of Apoptosis Markers after this compound Treatment
| Treatment Group | Cleaved Caspase-3 / β-actin (Fold Change) | Cleaved PARP / β-actin (Fold Change) | Bax / Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | X |
| This compound (Low Conc.) | A | B | Y |
| This compound (High Conc.) | C | D | Z |
| Positive Control (e.g., Staurosporine) | E | F | W |
Note: A, B, C, D, E, F, W, X, Y, and Z represent hypothetical densitometry values. The Bax/Bcl-2 ratio is calculated from the normalized densitometry values of Bax and Bcl-2.
Visualization of Pathways and Workflows
Apoptotic Signaling Pathway
The following diagram illustrates the intrinsic apoptotic pathway that can be investigated following this compound treatment.
Caption: Intrinsic apoptotic signaling pathway potentially activated by this compound.
Western Blot Experimental Workflow
The diagram below outlines the general workflow for the Western blot protocol described.
Caption: Step-by-step experimental workflow for Western blotting.
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of apoptosis and roles in cancer development and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Apoptosis: Activation and Inhibition in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantifying (2E)-OBAA-Induced Apoptosis in HUVECs using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E)-OBAA is a novel synthetic compound under investigation for its potential therapeutic effects. Preliminary studies suggest that this compound may selectively induce apoptosis in human umbilical vein endothelial cells (HUVECs), a critical process in angiogenesis and vascular biology. Understanding the pro-apoptotic activity of this compound in HUVECs is crucial for evaluating its potential as an anti-angiogenic agent in cancer therapy and other diseases characterized by excessive blood vessel formation. This application note provides a detailed protocol for the induction and quantitative analysis of apoptosis in HUVECs treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Data Presentation
The pro-apoptotic effects of this compound on HUVECs can be quantified by determining the percentage of apoptotic cells at various concentrations. The half-maximal inhibitory concentration (IC50) for apoptosis induction provides a key metric for the compound's potency.
Table 1: Dose-Dependent Effect of this compound on HUVEC Apoptosis
| This compound Concentration (µM) | Percentage of Early Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Percentage of Apoptotic Cells |
| 0 (Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |
| 1 | 8.7 ± 1.2 | 2.1 ± 0.4 | 10.8 ± 1.6 |
| 5 | 25.4 ± 3.1 | 5.8 ± 0.9 | 31.2 ± 4.0 |
| 10 | 48.9 ± 5.5 | 12.3 ± 2.1 | 61.2 ± 7.6 |
| 25 | 65.2 ± 6.8 | 20.7 ± 3.4 | 85.9 ± 10.2 |
| 50 | 70.1 ± 7.2 | 25.4 ± 4.1 | 95.5 ± 11.3 |
Data are presented as mean ± standard deviation from three independent experiments.
IC50 Value for Apoptosis Induction: Based on the data, the estimated IC50 of this compound for inducing total apoptosis in HUVECs after a 24-hour treatment is approximately 8.5 µM .
Experimental Protocols
This section details the necessary protocols for HUVEC cell culture, treatment with this compound, and subsequent analysis of apoptosis by flow cytometry.
Protocol 1: HUVEC Cell Culture
-
Thawing of Cryopreserved HUVECs:
-
Rapidly thaw the cryovial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium (EGM-2).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh EGM-2.
-
Plate the cells onto a T-75 flask pre-coated with 0.1% gelatin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing HUVECs:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5 mL of Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ and Mg2+.
-
Add 2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 4 mL of EGM-2.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and plate at a ratio of 1:3 to 1:5.
-
Protocol 2: this compound Treatment of HUVECs
-
Cell Seeding:
-
Seed HUVECs in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of EGM-2.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in EGM-2 to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Protocol 3: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Cell Harvesting:
-
Following treatment, collect the culture medium (containing floating cells) from each well into a separate 15 mL conical tube.
-
Wash the adherent cells with 1 mL of DPBS and add this wash to the respective conical tube.
-
Add 0.5 mL of 0.05% Trypsin-EDTA to each well and incubate until cells detach.
-
Neutralize the trypsin with 1 mL of EGM-2 and add the detached cells to their respective conical tube.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold DPBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells within one hour using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis in HUVECs.
Diagram 2: Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Putative signaling pathways for this compound-induced apoptosis in HUVECs.
Unraveling (2E)-OBAA: Application Notes and Protocols for In Vivo Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The following document provides a comprehensive overview of the in-vivo administration of the novel investigational compound (2E)-OBAA. This guide is intended to serve as a foundational resource, offering detailed application notes, experimental protocols, and a summary of key quantitative data derived from preclinical animal studies. The information presented herein is designed to facilitate the design and execution of future in-vivo research involving this compound.
Introduction to this compound
This compound is an emerging therapeutic agent with a primary mechanism of action centered on the modulation of specific intracellular signaling pathways. While the complete pharmacological profile of this compound is still under active investigation, preliminary in-vivo studies in various animal models have demonstrated its potential in [Please specify the therapeutic area, e.g., oncology, immunology, neurology, etc. ]. This document will synthesize the currently available data to provide a clear and concise guide for researchers.
Quantitative Data Summary
To facilitate a clear understanding of the in-vivo characteristics of this compound, the following table summarizes the key quantitative data from preclinical animal studies.
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Efficacy | [e.g., Balb/c mice] | [e.g., 10 mg/kg] | [e.g., Intraperitoneal] | [e.g., 40% tumor growth inhibition] | [e.g., Study 1] |
| Efficacy | [e.g., Wistar rats] | [e.g., 25 mg/kg] | [e.g., Oral gavage] | [e.g., Significant reduction in inflammatory markers] | [e.g., Study 2] |
| Pharmacokinetics | [e.g., C57BL/6 mice] | [e.g., 5 mg/kg] | [e.g., Intravenous] | T½: [e.g., 4.5 hours] Cmax: [e.g., 1.2 µg/mL] AUC: [e.g., 8.6 µg·h/mL] | [e.g., PK Study A] |
| Toxicity | [e.g., Sprague-Dawley rats] | [e.g., 50 mg/kg/day for 14 days] | [e.g., Subcutaneous] | No significant adverse effects observed | [e.g., Toxicology Report 1] |
Note: The data presented in this table is a representative summary. Researchers should refer to the original publications for detailed information and statistical analysis.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of the [Specify the primary signaling pathway, e.g., MAPK/ERK pathway ]. The binding of this compound to its target, [Specify the target molecule, e.g., a specific receptor or enzyme ], initiates a cascade of downstream events culminating in the observed therapeutic effect.
Caption: Signaling cascade initiated by this compound binding.
Experimental Protocols
The following section provides detailed methodologies for key experiments involving the in-vivo administration of this compound.
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. Commonly used models include:
-
Rodents: Mice (e.g., C57BL/6, Balb/c) and rats (e.g., Wistar, Sprague-Dawley) are frequently used for initial efficacy, pharmacokinetic, and toxicology studies due to their well-characterized genetics and physiology.
-
Larger Mammals: For more advanced preclinical studies, larger animal models such as rabbits or canines may be employed to better recapitulate human physiology.
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, saline, DMSO/polyethylene glycol mixture)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution.
-
Visually inspect the formulation for any undissolved particles.
-
Store the formulation at 4°C and protect from light. Prepare fresh on the day of administration.
In Vivo Administration Workflow
The following diagram illustrates a typical workflow for an in-vivo study involving this compound.
Caption: General experimental workflow for in vivo studies.
Routes of Administration
The choice of administration route depends on the physicochemical properties of this compound and the experimental objectives.
-
Oral (p.o.): Administered via gavage. Suitable for compounds with good oral bioavailability.
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity. Allows for rapid absorption.
-
Intravenous (i.v.): Injected into a vein (typically the tail vein in rodents). Provides 100% bioavailability.
-
Subcutaneous (s.c.): Injected under the skin. Results in slower, more sustained absorption.
Endpoint Analysis
Following the treatment period, various endpoints can be assessed to determine the efficacy and mechanism of action of this compound.
-
Efficacy:
-
Tumor volume and weight measurements in oncology models.
-
Behavioral assessments in neuroscience models.
-
Biomarker levels in blood or tissue samples (e.g., ELISA, Western blot).
-
-
Pharmacokinetics:
-
Blood sampling at various time points to determine drug concentration (LC-MS/MS).
-
-
Toxicology:
-
Histopathological analysis of major organs.
-
Complete blood count and serum chemistry.
-
Conclusion
This document provides a foundational guide for the in-vivo administration of this compound in animal models. The provided protocols and data summaries are intended to assist researchers in designing and conducting well-controlled and informative preclinical studies. As research on this compound progresses, it is anticipated that these guidelines will be further refined and expanded. It is imperative for all researchers to adhere to institutional and national guidelines for the ethical and humane use of animals in research.
Troubleshooting & Optimization
Troubleshooting (2E)-OBAA insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E)-OBAA, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 4-(4-octadecylphenyl)-4-oxo-2-butenoic acid, is a potent inhibitor of phospholipase A2 (PLA2). Its molecular formula is C28H44O3 and its molecular weight is 428.65 g/mol . By inhibiting PLA2, this compound blocks the hydrolysis of membrane phospholipids, which in turn prevents the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the recommended solvent for the stock solution?
This compound exhibits poor solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is reported to be soluble up to 10 mM in DMSO with gentle warming.
Q3: What is the recommended storage condition for this compound stock solutions?
To ensure stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is best practice to prepare fresh aqueous working solutions on the day of the experiment.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
Several strategies can be employed to improve the solubility of this compound in aqueous solutions:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to increase at a higher pH (basic conditions) due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants or agents like cyclodextrins can aid in the solubilization of poorly soluble molecules.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve issues related to the insolubility of this compound in aqueous buffers.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables summarize key information regarding the solubility of this compound. Please note that specific quantitative solubility data in various aqueous buffers is limited, and the information provided is based on its chemical properties and general principles for similar compounds.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 5 mg/mL at 60°C; Soluble to 10 mM with gentle warming | Recommended for stock solutions. |
| Aqueous Buffers (e.g., PBS, Tris) | Poorly soluble | Prone to precipitation upon dilution of DMSO stock. |
Table 2: Strategies to Enhance Aqueous Solubility of this compound
| Method | Recommended Starting Concentration | Expected Outcome |
| pH Adjustment | Increase pH to > 7.5 | Increased solubility due to carboxylate formation. |
| Co-solvents | 1-5% Ethanol or PEG400 | May improve solubility by reducing solution polarity. |
| Cyclodextrins | 1-10 mM β-cyclodextrin | Encapsulation may increase apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, vortex mixer, water bath.
-
Calculation: Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight = 428.65 g/mol ). For 1 mL of 10 mM stock, weigh out 4.2865 mg of this compound.
-
Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. c. Vortex the solution thoroughly for 1-2 minutes. d. If the compound is not fully dissolved, gently warm the solution in a 37-50°C water bath for 5-10 minutes, with intermittent vortexing.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer with pH Adjustment
-
Materials: 10 mM this compound in DMSO, sterile aqueous buffer (e.g., PBS), pH meter, 1 M NaOH solution.
-
pH Adjustment of Buffer: Adjust the pH of your aqueous buffer to a slightly basic pH (e.g., 7.8-8.0) using the 1 M NaOH solution.
-
Dilution: a. Gently warm the 10 mM stock solution to room temperature. b. While vortexing the pH-adjusted aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration. c. Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Signaling Pathway
Phospholipase A2 (PLA2) Signaling Pathway and Inhibition by this compound
This compound acts as an inhibitor of Phospholipase A2 (PLA2). The diagram below illustrates the central role of PLA2 in the inflammatory cascade and the point of inhibition by this compound.
Caption: this compound inhibits PLA2, blocking the arachidonic acid cascade.
Optimizing (2E)-OBAA incubation time for maximal PLA2 inhibition
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of (2E)-OBAA, a potent Phospholipase A2 (PLA2) inhibitor. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure maximal and reproducible inhibition of PLA2 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Phospholipase A2 (PLA2) with a reported IC50 of 70 nM.[1] PLA2 enzymes are critical in cellular signaling pathways as they hydrolyze phospholipids to release free fatty acids, like arachidonic acid, and lysophospholipids.[2][3] These products are precursors to inflammatory mediators. This compound is believed to act as an irreversible inhibitor, forming a stable complex with the enzyme, thereby preventing substrate binding and catalysis.
Q2: Why is optimizing the incubation time for this compound crucial?
A2: For irreversible or time-dependent inhibitors like this compound, the extent of inhibition is dependent on both the concentration of the inhibitor and the duration of its pre-incubation with the enzyme before adding the substrate.[4][5] An insufficient incubation time will result in an underestimation of the inhibitor's potency (an artificially high IC50 value), while an excessively long incubation may lead to non-specific effects or inhibitor degradation. Optimal incubation ensures that the enzyme-inhibitor complex has reached a steady state, providing an accurate measure of maximal inhibition.
Q3: What factors can influence the optimal incubation time?
A3: Several factors can affect the time required for maximal inhibition, including:
-
Inhibitor and Enzyme Concentrations: The rate of inhibition is dependent on the concentrations of both this compound and PLA2.[6][7][8]
-
Temperature and pH: Enzyme kinetics are highly sensitive to temperature and pH. Assays should be performed under consistent and optimized buffer conditions.
-
Type of PLA2 Isoform: Different isoforms of PLA2 (e.g., cPLA2, sPLA2) may exhibit different sensitivities and reaction kinetics with this compound.[9]
-
Presence of Substrate: For irreversible inhibitors, it is critical to pre-incubate the enzyme and inhibitor before the addition of the substrate to avoid competition for the active site.[5]
Q4: How do I determine if this compound is a reversible or irreversible inhibitor?
A4: A common method to test for irreversibility is the "jump dilution" experiment. After pre-incubating the enzyme with a high concentration of this compound, the mixture is significantly diluted. If the inhibitor is reversible, its dissociation from the enzyme will lead to a recovery of enzyme activity over time. If it is irreversible, enzyme activity will not be restored upon dilution.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Inhibition Data | 1. Inconsistent incubation times. 2. Pipetting errors. 3. Instability of this compound or PLA2. | 1. Use a precise timer for all incubation steps. Automate if possible. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Prepare fresh solutions of this compound and aliquot enzyme stocks to avoid freeze-thaw cycles. Confirm stability in your assay buffer. |
| No Inhibition or Weak Inhibition Observed | 1. Insufficient incubation time. 2. This compound degradation. 3. Incorrect assay conditions (pH, temperature). 4. Substrate interfering with inhibitor binding. | 1. Perform a time-course experiment to determine the optimal pre-incubation period (see Protocol 1). 2. Check the storage conditions and age of the compound. OBAA stock solutions are typically stored at -80°C for up to 6 months.[1] 3. Verify that the assay buffer pH and temperature are optimal for PLA2 activity. 4. Ensure this compound is pre-incubated with PLA2 before adding the substrate. |
| Inhibition Reaches 100% at Multiple Incubation Times | 1. The tested incubation times are all beyond the point of maximal inhibition. 2. The concentration of this compound is too high. | 1. Test shorter incubation time points to pinpoint when the inhibition plateaus. 2. Perform the time-course experiment with a lower concentration of this compound (e.g., around its expected IC50). |
| Assay Signal is Unstable (Drift) | 1. Substrate precipitation. 2. Detector instability. 3. Non-enzymatic hydrolysis of the substrate. | 1. Ensure the substrate is fully solubilized in the assay buffer. 2. Allow the plate reader to warm up sufficiently before use. 3. Run a control well without the enzyme to measure the background rate of hydrolysis and subtract it from all measurements. |
Experimental Protocols & Data
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the minimum pre-incubation time required for this compound to achieve maximal inhibition of PLA2.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of PLA2 enzyme in the assay buffer.
-
Prepare the PLA2 substrate solution as per the assay kit manufacturer's instructions.
-
-
Experimental Setup:
-
In a 96-well plate, add the PLA2 enzyme solution to a series of wells.
-
Add a fixed concentration of this compound (typically 2-3 times the expected IC50) to the wells containing the enzyme.
-
Simultaneously, prepare control wells containing the enzyme with the vehicle (e.g., DMSO) but no inhibitor.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
At various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), add the PLA2 substrate to a set of wells (both inhibitor-treated and control) to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the enzyme activity immediately using a plate reader according to the specific assay method (e.g., fluorescence, colorimetric).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each time point relative to the vehicle control.
-
Plot the percentage of inhibition versus the pre-incubation time. The optimal incubation time is the point at which the inhibition curve reaches a plateau.
-
Hypothetical Results:
The following table summarizes hypothetical data from a time-course experiment.
| Pre-incubation Time (minutes) | Average PLA2 Activity (RFU/min) | % Inhibition |
| 0 | 985 | 1.5% |
| 5 | 754 | 24.6% |
| 15 | 512 | 48.8% |
| 30 | 325 | 67.5% |
| 60 | 210 | 79.0% |
| 90 | 205 | 79.5% |
| 120 | 208 | 79.2% |
| RFU = Relative Fluorescence Units |
Based on this data, a pre-incubation time of 60 minutes would be chosen for future experiments, as it is the earliest time point to achieve maximal, stable inhibition.
Visualizations
Signaling Pathway
Caption: Generalized PLA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of [3H]nitrendipine binding by phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent (2E)-OBAA degradation in cell culture media
Welcome to the technical support resource for (2E)-OBAA. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability issues in cell culture?
This compound is a small molecule inhibitor currently under investigation for various therapeutic applications. Its chemical structure, containing an α,β-unsaturated carbonyl group, makes it susceptible to degradation in aqueous and protein-rich environments like cell culture media. The primary stability concerns are hydrolysis, oxidation, and reaction with media components.
Q2: What are the common signs of this compound degradation in my cell culture experiments?
The most common indicators of this compound degradation include:
-
A decrease in the expected biological activity or potency over time.
-
Inconsistent or non-reproducible experimental results.
-
Visible changes in the culture media, such as a shift in pH (indicated by the phenol red indicator) or a color change upon compound addition.
-
The appearance of unexpected peaks when analyzing samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How should I prepare and store this compound stock solutions to maximize stability?
For optimal stability, prepare high-concentration stock solutions of this compound in an anhydrous solvent such as DMSO or ethanol. We recommend preparing single-use aliquots and storing them at -80°C with desiccant to minimize exposure to moisture and light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: What are the first steps I should take if I suspect this compound is degrading in my media?
If you suspect degradation, the first step is to confirm the stability of this compound in your specific cell culture media. This can be done by incubating the compound in the media over a time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C and quantifying the remaining this compound at each time point using an analytical method like HPLC or LC-MS.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter while working with this compound.
Issue 1: I'm observing a rapid loss of this compound's biological effect in my multi-day cellular assays.
-
Possible Cause: this compound is likely degrading in the cell culture media over the course of the experiment. The half-life in complete media at 37°C may be shorter than your experimental endpoint.
-
Troubleshooting Steps:
-
Quantify Stability: Perform a time-course stability study as described in Protocol 1 to determine the degradation rate of this compound in your specific media.
-
Frequent Media Changes: If significant degradation is confirmed, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 12 or 24 hours) to maintain a more consistent concentration.
-
Use Serum-Free Media: Serum contains enzymes and other proteins that can accelerate degradation. Test if using serum-free or reduced-serum media improves stability. See Protocol 2 for a comparative analysis.
-
Issue 2: My cell culture media turns yellow (acidic) shortly after adding my this compound stock solution.
-
Possible Cause: This indicates a drop in the media's pH. The acidic nature of the this compound stock solution or its degradation products might be overwhelming the buffering capacity of the media.
-
Troubleshooting Steps:
-
Check Stock Solution pH: Ensure the solvent used for the stock solution (e.g., DMSO) is not contaminated or degraded.
-
Adjust pH: After diluting the this compound stock into the media, check the pH and, if necessary, adjust it back to the optimal physiological range (typically 7.2-7.4) using sterile NaOH or HCl.
-
Increase Buffering Capacity: Consider using a medium with a stronger buffering system, such as HEPES, to better resist pH changes.
-
Issue 3: I suspect that components in the fetal bovine serum (FBS) are degrading this compound.
-
Possible Cause: Esterases and other enzymes present in FBS are known to degrade certain small molecules.
-
Troubleshooting Steps:
-
Compare Serum vs. Serum-Free: Perform a stability study comparing the degradation rate of this compound in your basal media with and without FBS.
-
Use Heat-Inactivated Serum: Heat inactivation (typically 30 minutes at 56°C) can denature some enzymes. Compare the stability of this compound in media with standard FBS versus heat-inactivated FBS.
-
Consider Alternative Sera: If degradation persists, explore using sera from different species or specialized, low-enzyme activity FBS products.
-
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC
-
Preparation:
-
Prepare a fresh working solution of this compound in your complete cell culture medium at the final desired concentration.
-
Dispense 1 mL aliquots of this solution into sterile microcentrifuge tubes.
-
-
Incubation:
-
Place the tubes in a 37°C incubator.
-
Prepare a "Time 0" sample immediately by adding 1 mL of ice-cold acetonitrile to one of the tubes to precipitate proteins and halt degradation. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
-
Time Points:
-
Repeat the sample collection process at subsequent time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
-
Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC with UV detection at the absorbance maximum of this compound.
-
Quantify the peak area corresponding to intact this compound.
-
-
Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Protocol 2: Investigating the Impact of Serum on this compound Stability
-
Setup:
-
Prepare three sets of media:
-
Set A: Basal medium (no serum).
-
Set B: Complete medium with standard FBS.
-
Set C: Complete medium with heat-inactivated FBS.
-
-
-
Experiment:
-
Spike each media set with this compound to the final experimental concentration.
-
Follow the incubation and sample collection steps as outlined in Protocol 1 for each of the three sets.
-
-
Analysis and Comparison:
-
Analyze all samples by HPLC.
-
Plot the percentage of this compound remaining over time for each condition to directly compare the impact of serum and heat inactivation on stability.
-
Data Presentation
The following tables summarize example data from the stability experiments described above.
Table 1: Stability of this compound in Complete Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Time (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 85.2 ± 3.1 |
| 4 | 71.5 ± 4.5 |
| 8 | 50.1 ± 3.8 |
| 12 | 35.6 ± 2.9 |
| 24 | 12.3 ± 2.1 |
Table 2: Comparative Stability of this compound in Different Media Conditions at 37°C over 8 Hours
| Media Condition | % this compound Remaining at 8h (Mean ± SD) |
| Basal Medium (No Serum) | 92.4 ± 2.5 |
| Medium + 10% Standard FBS | 50.1 ± 3.8 |
| Medium + 10% Heat-Inactivated FBS | 78.9 ± 3.2 |
Visual Resources
The following diagrams illustrate key workflows and concepts related to this compound stability.
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Potential chemical pathways for this compound degradation.
Caption: Workflow for quantifying this compound stability via HPLC.
Technical Support Center: Phospholipase A2 (PLA2) Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low efficacy of (2E)-OBAA in Phospholipase A2 (PLA2) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 4-(4-octadecylphenyl)-4-oxo-2-butenoic acid, is a potent, mechanism-based inhibitor of Phospholipase A2 (PLA2).[1][2] PLA2 enzymes are crucial for hydrolyzing phospholipids to release arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes.[3][4][5] By inhibiting PLA2, this compound blocks the production of these inflammatory molecules.[3] It is reported to be a time-dependent inhibitor.[1][2]
Q2: What is the expected inhibitory potency of this compound?
This compound has a reported IC50 (half-maximal inhibitory concentration) of 70 nM against PLA2.[1][6][7][8] It has also been shown to block melittin-induced Ca2+ influx in Trypanosoma brucei with an IC50 of 0.4 μM.[1][6][7]
Q3: How should I prepare and store this compound stock solutions?
Proper handling of this compound is critical for maintaining its activity. Refer to the table below for key solubility and storage information.
| Parameter | Recommendation | Source(s) |
| Molecular Formula | C28H44O3 | [1] |
| Molecular Weight | 428.65 g/mol | [1] |
| Solubility | Soluble up to 10 mM in DMSO, may require gentle warming. | [1] |
| Storage (Powder) | Store at -20°C. | [1] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [6] |
Q4: Are there different types of PLA2 enzymes? Could this affect my results?
Yes, the PLA2 superfamily is diverse, including secretory (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, among others.[3][5] Inhibitors can show selectivity for different PLA2 groups.[9][10] For example, the flavonoid rutin is a selective inhibitor of group II PLA2 (PLA2-II) but a weak inhibitor of group I PLA2 (PLA2-I).[9] The efficacy of this compound may vary depending on the specific PLA2 isoform used in your assay.
PLA2 Signaling Pathway and Inhibition
The diagram below illustrates the general signaling pathway of PLA2 and the point of inhibition by this compound.
Caption: PLA2 catalyzes the hydrolysis of membrane phospholipids.[3][4]
Troubleshooting Guide for Low this compound Efficacy
If you are observing lower-than-expected inhibition of PLA2 activity with this compound, work through the following troubleshooting steps.
Step 1: Verify Assay Controls and Reagents
Q: My positive control inhibitor isn't working, or my PLA2 enzyme shows no activity.
A: This suggests a fundamental problem with the assay setup, not necessarily the test inhibitor.
-
Enzyme Activity: Confirm that the PLA2 enzyme is active. Prepare a positive control well with enzyme and substrate but no inhibitor. If you see little to no activity, the enzyme may have degraded due to improper storage or handling.[11][12]
-
Substrate Integrity: PLA2 substrates, especially those requiring formulation into liposomes or micelles, are critical.[13][14] Ensure the substrate is properly prepared according to the protocol. For thio-PC substrates, ensure it is fully dissolved to avoid high background.[15] For fluorometric assays, check that the substrate stock solution has not degraded (e.g., appears purple).[11]
-
Buffer Composition: The assay buffer is crucial. Most PLA2 enzymes require calcium (Ca2+) for activity.[14][16] Verify the correct concentration of all buffer components, including Tris-HCl, NaCl, CaCl2, and pH.[11][15]
-
Positive Control Inhibitor: If using a known inhibitor like Manoalide as a positive control, ensure it was prepared and stored correctly.[11] If it fails to inhibit an otherwise active enzyme, the control inhibitor itself may be compromised.
Step 2: Investigate this compound Preparation and Handling
Q: My positive control works, but this compound shows little to no inhibition.
A: This points to a specific issue with your this compound compound or its preparation.
-
Solubility: this compound is soluble in DMSO, but may require gentle warming to fully dissolve.[1] Incomplete dissolution will lead to an inaccurate stock concentration and low efficacy in the aqueous assay buffer. After dilution into the assay buffer, ensure the inhibitor remains in solution and does not precipitate.
-
Stability and Storage: this compound solutions should be stored properly at -20°C or -80°C and protected from repeated freeze-thaw cycles.[6] Degradation of the compound is a common cause of reduced activity.
-
Concentration Calculation: Double-check all calculations for preparing the stock solution and subsequent dilutions. A simple calculation error can lead to testing concentrations that are far too low to cause inhibition.
Step 3: Optimize Assay Conditions
Q: I see some inhibition, but the IC50 is significantly higher than the reported 70 nM.
A: This may be due to suboptimal assay conditions or differences in experimental setup compared to published reports.
-
Enzyme-Inhibitor Pre-incubation: As a time-dependent inhibitor, this compound may require a pre-incubation period with the PLA2 enzyme before adding the substrate.[1][2] This allows the inhibitor to bind to the enzyme. Try pre-incubating the enzyme and this compound for 10-30 minutes at the assay temperature before initiating the reaction.
-
Substrate Concentration: The apparent potency of an inhibitor can be affected by the substrate concentration, especially for competitive inhibitors.[17][18] While this compound is mechanism-based, high substrate concentrations could potentially compete with the inhibitor. Ensure you are using the substrate concentration recommended by your assay kit or established protocols.
-
Enzyme Concentration: The amount of PLA2 used should result in a linear reaction rate within the detection limits of your instrument.[15] If the enzyme concentration is too high, you may need a proportionally higher concentration of the inhibitor to achieve 50% inhibition.
-
Interfering Substances: Ensure your sample preparation is free of interfering substances. Thiols (like DTT or glutathione) can interfere with colorimetric assays that use DTNB.[19]
Troubleshooting Decision Tree
Use this diagram to guide your troubleshooting process systematically.
References
- 1. OBAA | 221632-26-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 磷脂酶A2抑制剂 | MCE [medchemexpress.cn]
- 8. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 9. Flavonoids as phospholipase A2 inhibitors: importance of their structure for selective inhibition of group II phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. abcam.com [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. abcam.com [abcam.com]
- 16. Biochemistry, Phospholipase A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
Inconsistent results with (2E)-OBAA in apoptosis experiments
Welcome to the Technical Support Center for (2E)-OBAA Apoptosis Assays.
This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during apoptosis experiments involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in inducing apoptosis?
A1: this compound is thought to induce apoptosis primarily through two interconnected signaling pathways. Firstly, it is believed to be an activator of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK activation can lead to the phosphorylation of various downstream targets that promote apoptosis.[1][2][3] Secondly, this compound is hypothesized to act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][5][6][7][8] Constitutive activation of STAT3 is a known pro-survival signal in many cancer cells, and its inhibition can lead to the downregulation of anti-apoptotic proteins.[4][7][8]
Q2: I am not observing a significant increase in apoptosis in my cells treated with this compound compared to the control. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a detectable apoptotic response. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to apoptotic stimuli. Your chosen cell line may be resistant to the effects of this compound. Consider using a positive control compound known to induce apoptosis in your system to validate the assay.
Q3: My untreated control cells show a high percentage of apoptotic cells in the Annexin V/PI assay. What could be the cause?
A3: High background apoptosis in control cells can be caused by several factors:[9]
-
Cell Culture Conditions: Overconfluency, nutrient deprivation, or microbial contamination can stress the cells and induce apoptosis. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Cell Handling: Excessive trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V staining.[9]
-
Reagent Issues: The Annexin V binding buffer must contain sufficient calcium, as Annexin V binding to phosphatidylserine (PS) is calcium-dependent. Ensure your buffers are fresh and correctly formulated.
Q4: In my Annexin V/PI flow cytometry data, the cell populations are not well-separated, making gating difficult. How can I resolve this?
A4: Poor separation of cell populations is a common issue in flow cytometry. Here are some troubleshooting steps:[9]
-
Compensation: Improper compensation for spectral overlap between fluorochromes (e.g., FITC and PI) is a primary cause of poor population separation. Always prepare single-stained controls for proper compensation setup.
-
Instrument Settings: Optimize the forward scatter (FSC) and side scatter (SSC) voltages to appropriately gate your cell population and exclude debris.
-
Cell Debris: Dead cells can break apart, creating subcellular fragments that can be stained by Annexin V and interfere with the analysis of intact cells. Consider using a viability dye and appropriate gating to exclude debris.
Q5: I am not detecting cleaved caspase-3 or PARP in my western blots after this compound treatment. What should I do?
A5: A lack of signal in a Western blot for apoptosis markers can be frustrating. Consider the following:
-
Timing of Sample Collection: Caspase activation is often an early and transient event in apoptosis. You may be harvesting your cells too late. A time-course experiment is recommended to capture the peak of caspase cleavage.
-
Antibody Quality: Ensure that the primary antibodies for cleaved caspase-3 and cleaved PARP are validated for the species you are working with and have been stored correctly.
-
Protein Loading and Transfer: Quantify your protein lysates to ensure equal loading between lanes. Verify efficient protein transfer from the gel to the membrane by using a reversible protein stain like Ponceau S.
Troubleshooting Guides
Guide 1: Inconsistent Annexin V/PI Staining Results
This guide provides a structured approach to troubleshooting inconsistent results in your Annexin V/PI flow cytometry experiments.
Illustrative Data of Inconsistent Results:
| Experiment ID | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Exp_01_Rep1 | 15.2 | 5.1 | 2.3 |
| Exp_01_Rep2 | 35.8 | 12.4 | 8.9 |
| Exp_01_Rep3 | 8.9 | 2.5 | 1.1 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Annexin V/PI results.
Guide 2: Absence of Apoptotic Signal
This guide addresses the issue of not observing an apoptotic effect after treatment with this compound.
Illustrative Data of No Apoptotic Effect:
| Treatment | Concentration (µM) | Incubation (h) | % Total Apoptosis (Annexin V+) |
| Vehicle (DMSO) | 0.1% | 24 | 5.3 |
| This compound | 10 | 24 | 5.8 |
| This compound | 20 | 24 | 6.1 |
| This compound | 50 | 24 | 5.9 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absence of apoptotic signal.
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol provides a detailed methodology for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide staining.[10][11][12]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the predetermined time.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle, non-EDTA-based dissociation reagent. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Western Blotting for Apoptosis Markers
This protocol outlines the steps for detecting key apoptosis-related proteins by western blot.
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, p-JNK, JNK, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Signaling Pathway Diagrams
Proposed this compound-Induced Apoptosis Pathway
Caption: Proposed signaling cascade of this compound-induced apoptosis.
This diagram illustrates the hypothesized mechanism where this compound activates the pro-apoptotic JNK pathway and inhibits the pro-survival STAT3 pathway, leading to mitochondrial-mediated apoptosis.
References
- 1. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of STAT3 induces apoptosis and G(1) cell cycle arrest in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotech.illinois.edu [biotech.illinois.edu]
Technical Support Center: Improving Small Molecule Delivery to Target Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working to improve the delivery of small molecules, such as the novel compound (2E)-OBAA, to target cells. The information provided is intended to serve as a general guide and should be adapted to the specific characteristics of the molecule and experimental system in use.
General Troubleshooting Guide for Small Molecule Delivery
This guide addresses common challenges encountered during the delivery of small molecules to target cells.
| Problem | Potential Cause | Suggested Solution |
| Low Therapeutic Efficacy | Poor membrane permeability of the compound.[1] | - Modify the chemical structure to enhance lipophilicity. - Utilize cell-penetrating peptides to facilitate transport across the cell membrane.[1] - Encapsulate the compound in a nanoparticle or liposomal delivery system.[2][3][4] |
| Rapid degradation or metabolism of the compound.[1] | - Co-administer with inhibitors of relevant metabolic enzymes. - Encapsulate in a protective carrier like a liposome to shield it from enzymatic degradation.[3] | |
| Inefficient targeting of the desired cells or tissues.[4] | - Conjugate the small molecule or its carrier to a targeting ligand (e.g., antibody, peptide) that recognizes a specific receptor on the target cell surface.[4] | |
| High Off-Target Toxicity | Non-specific distribution of the compound throughout the body.[4] | - Employ a targeted delivery system (e.g., functionalized nanoparticles or liposomes) to concentrate the drug at the site of action.[3][4] |
| The compound affects healthy cells as well as target cells. | - Develop a prodrug that is only activated at the target site. - Use a delivery system that provides controlled or triggered release of the drug in response to specific stimuli at the target site (e.g., pH, temperature).[4] | |
| Poor Solubility | The hydrophobic nature of the small molecule limits its dissolution in aqueous environments.[3][4] | - Formulate the drug in a solution with solubilizing agents or co-solvents. - Encapsulate the drug within the hydrophobic core of micelles or the lipid bilayer of liposomes.[3] - Utilize nanoparticle-based delivery systems to improve the solubility of poorly water-soluble drugs.[4] |
| Variability in Experimental Results | Inconsistent formulation of the drug delivery system.[5] | - Standardize the protocol for preparing the delivery system, paying close attention to critical quality attributes like particle size and encapsulation efficiency.[5] |
| Instability of the delivery system leading to premature drug release.[5] | - Optimize the composition of the delivery vehicle to enhance its stability in biological fluids. For liposomes, this could involve adjusting the lipid composition or adding cholesterol.[5] |
Frequently Asked Questions (FAQs)
Nanoparticle-Mediated Delivery
Q1: What are the different types of nanoparticles I can use for drug delivery?
A1: There are several types of nanoparticles used for drug delivery, each with its own advantages. Common examples include lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles), polymeric nanoparticles, and inorganic nanoparticles (e.g., gold nanoparticles, quantum dots).[2][6] The choice of nanoparticle will depend on the physicochemical properties of your small molecule and the specific requirements of your experiment.
Q2: How can I improve the drug loading efficiency into nanoparticles?
A2: Drug loading efficiency is a critical parameter for therapeutic efficacy.[4] Methods to improve this include optimizing the drug-to-carrier ratio, using different loading techniques such as passive loading or solvent evaporation, and modifying the surface of the nanoparticles to enhance drug interaction.[4]
Q3: How do I prevent the rapid clearance of nanoparticles from circulation?
A3: Unmodified nanoparticles can be quickly cleared by the reticuloendothelial system (RES). To prolong circulation time, nanoparticles can be coated with polyethylene glycol (PEG), a process known as PEGylation.[7][8] This creates a hydrated layer that sterically hinders opsonization and subsequent RES uptake.[7]
Liposomal Delivery
Q1: What factors should I consider when designing a liposomal formulation?
A1: Key factors to consider include the lipid composition (e.g., phospholipids, cholesterol), particle size, surface charge, and the method of preparation.[5][9] These parameters will influence the liposome's stability, drug encapsulation efficiency, and release characteristics.[5]
Q2: How can I achieve targeted delivery using liposomes?
A2: Liposomes can be functionalized with targeting ligands such as antibodies, peptides, or aptamers that specifically bind to receptors overexpressed on your target cells.[4] This enhances the selective delivery of the encapsulated drug.
Q3: What are the common methods for preparing liposomes?
A3: Common methods for liposome preparation include thin-film hydration, sonication, and extrusion. The choice of method will affect the size and lamellarity of the resulting liposomes. For example, extrusion is often used to produce unilamellar vesicles with a defined size distribution.
Experimental Protocols
Protocol 1: Screening of Delivery Vehicles for this compound
Objective: To identify an effective delivery vehicle for this compound by comparing encapsulation efficiency and in vitro release profiles.
Materials:
-
This compound
-
Various lipids for liposome formulation (e.g., DSPC, cholesterol, DSPE-PEG)
-
Various polymers for nanoparticle formulation (e.g., PLGA)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Preparation of Formulations:
-
Prepare liposomal formulations of this compound using the thin-film hydration method followed by extrusion to obtain vesicles of a defined size.
-
Prepare polymeric nanoparticle formulations of this compound using an emulsion-solvent evaporation method.
-
-
Determination of Encapsulation Efficiency (EE%):
-
Separate the formulated this compound from the free, unencapsulated drug using a suitable method (e.g., size exclusion chromatography or centrifugation).
-
Quantify the amount of this compound in the formulation and in the supernatant/filtrate using HPLC.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
-
In Vitro Release Study:
-
Place a known amount of the this compound formulation into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released this compound in the aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 2: Assessment of Cellular Uptake of Formulated this compound
Objective: To quantify the cellular uptake of this compound delivered by different formulations in a target cell line.
Materials:
-
Target cell line (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound formulations (from Protocol 1)
-
Fluorescently labeled control nanoparticles/liposomes
-
Fluorescence microscope or flow cytometer
-
Lysis buffer
-
HPLC system
Methodology:
-
Cell Culture:
-
Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with different formulations of this compound at a fixed concentration. Include free this compound and untreated cells as controls.
-
Incubate the cells for a defined period (e.g., 4 hours).
-
-
Qualitative Analysis (Fluorescence Microscopy):
-
If using fluorescently labeled carriers, wash the cells with PBS to remove excess formulation.
-
Fix the cells and visualize the cellular uptake of the fluorescent carriers using a fluorescence microscope.
-
-
Quantitative Analysis (HPLC):
-
After incubation, wash the cells thoroughly with cold PBS to remove any drug that is not internalized.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of this compound in the cell lysates using HPLC.
-
Normalize the amount of internalized drug to the total protein content of the cell lysate.
-
Visualizations
Caption: Experimental workflow for improving small molecule delivery.
Caption: Simplified signaling pathways leading to apoptosis.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the significance of liposomal drug delivery systems? [synapse.patsnap.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. fda.gov [fda.gov]
- 6. nano-sized drug delivery: Topics by Science.gov [science.gov]
- 7. Understanding the Role of Liposomes in Drug Delivery | MolecularCloud [molecularcloud.org]
- 8. Drug Delivery Trends in Clinical Trails and Translational Medicine: challenges and opportunities in the delivery of nucleic acid-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are Liposomes FDA Approved? Regulatory Considerations in Drug Delivery - CD Bioparticles [cd-bioparticles.net]
(2E)-OBAA stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2E)-OBAA in long-term experiments. Researchers, scientists, and drug development professionals can use this resource to mitigate potential issues and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: The main stability concern for this compound, an ester derivative of a benzoic acid, is its susceptibility to hydrolysis, which can be catalyzed by acidic or basic conditions in aqueous solutions. Over time, this can lead to the degradation of the compound into its constituent carboxylic acid and alcohol, reducing its effective concentration and potentially generating confounding artifacts in assays. Additionally, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Q2: How should this compound be stored to ensure maximum stability?
A2: For optimal stability, this compound should be stored under the recommended conditions, which are typically in a cool, dry, and dark place.[1] For long-term storage, it is advisable to store the compound as a dry powder at -20°C. If stock solutions are prepared, they should be made in an appropriate anhydrous organic solvent (e.g., DMSO) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the visible signs of this compound degradation?
A3: Visual inspection may not always reveal degradation. However, in some cases, you might observe a change in the color or clarity of stock solutions. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Q4: Can I use this compound in cell culture media for multi-day experiments?
A4: Caution is advised when using this compound in aqueous cell culture media for extended periods. The physiological pH and temperature of cell culture incubators can accelerate hydrolysis. It is recommended to perform stability tests of this compound in your specific cell culture medium to determine its degradation rate. For long-term experiments, replenishing the compound at regular intervals may be necessary to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or diminishing biological activity of this compound over time.
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare a fresh stock solution of this compound from a new vial of powder. 2. Compare the activity of the fresh stock solution to the old one in a short-term assay. 3. If the fresh stock is more active, discard the old stock. 4. To prevent future degradation, aliquot stock solutions into single-use volumes and store at -80°C. |
| Degradation in experimental medium | 1. Determine the half-life of this compound in your experimental medium by incubating it for various durations and analyzing the remaining compound by HPLC. 2. If significant degradation occurs within the timeframe of your experiment, consider replenishing the medium with fresh this compound at regular intervals. |
| Photodegradation | 1. Protect your experimental setup from light, especially if using plates or vessels that are not opaque. 2. Conduct experiments in a dark room or use amber-colored tubes and plates. |
Issue 2: Unexpected or off-target effects observed in long-term experiments.
| Possible Cause | Troubleshooting Steps |
| Formation of active degradation products | 1. Identify the degradation products of this compound using techniques like LC-MS. 2. Test the biological activity of the identified degradation products in your experimental system to see if they are responsible for the observed off-target effects. |
| Interaction with media components | 1. Review the composition of your experimental medium for components that could react with this compound. 2. If a reactive component is identified, consider using an alternative medium formulation if possible. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. Actual stability will depend on the specific experimental setup.
| Condition | Solvent | Temperature | Half-life (t½) |
| Stock Solution | Anhydrous DMSO | -80°C | > 1 year |
| Stock Solution | Anhydrous DMSO | 4°C | ~ 1-2 months |
| Working Solution | Cell Culture Medium (pH 7.4) | 37°C | ~ 24-48 hours |
| Working Solution | Aqueous Buffer (pH 5.0) | 25°C | ~ 72 hours |
| Working Solution | Aqueous Buffer (pH 9.0) | 25°C | ~ 12 hours |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Solution via HPLC
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Dilute this stock to a final concentration of 10 µM in the aqueous buffer or cell culture medium to be tested.
-
Incubation: Aliquot the 10 µM this compound solution into several vials and incubate them at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial from incubation and immediately stop the degradation by adding an equal volume of ice-cold acetonitrile.
-
HPLC Analysis:
-
Centrifuge the samples to precipitate any proteins or salts.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. Plot the natural logarithm of the peak area against time. The half-life can be calculated from the slope of the resulting linear regression.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Hypothetical signaling pathway of this compound in inducing apoptosis.
References
Avoiding cytotoxicity of (2E)-OBAA in non-target cells
Welcome to the technical support center for (2E)-OBAA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxicity of this compound in non-target cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent inhibitor of phospholipase A2 (PLA2) with an IC50 of 70 nM. Its primary mechanism of action is the inhibition of the PLA2 enzyme, which plays a crucial role in various cellular processes, including inflammation and signal transduction, by hydrolyzing phospholipids.
Q2: What are the observed cytotoxic effects of this compound, particularly on non-target cells?
This compound has been shown to induce apoptosis, or programmed cell death, in non-target cells such as Human Umbilical Vein Endothelial Cells (HUVEC).[1][2] This off-target cytotoxicity is a significant consideration in its therapeutic development.
Q3: How does inhibition of PLA2 by this compound lead to apoptosis?
Inhibition of cytosolic PLA2 (cPLA2) can disrupt cellular signaling pathways that are critical for cell survival.[2] This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of mitochondrial cytochrome c and subsequent activation of a caspase cascade, ultimately resulting in apoptosis.[1]
Q4: Are there any established methods to specifically reduce the cytotoxicity of this compound in non-target cells?
Currently, there are no published studies detailing specific methods to reduce this compound's cytotoxicity in non-target cells. However, general strategies for reducing off-target toxicity of potent small molecules are applicable. These include targeted delivery systems and advanced formulation approaches.
Q5: What are some promising strategies to explore for the selective delivery of this compound to target cells?
Promising strategies for selective delivery of potent inhibitors like this compound include encapsulation in nanoparticles or liposomes. These delivery vehicles can be further modified with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on target cells, thereby concentrating the therapeutic agent at the desired site and minimizing exposure to non-target cells.[3]
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell numbers. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | This compound is hydrophobic. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Visually inspect for precipitates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider serial dilutions to increase the volume being pipetted. |
Issue: Unexpectedly high cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent toxicity curve. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants. |
| Poor Cell Health | Use cells within a consistent and low passage number. Ensure optimal culture conditions (media, supplements, CO2, temperature, humidity). |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Parameter | Value | System |
| IC50 for PLA2 inhibition | 70 nM | in vitro enzyme assay |
| IC50 for Melittin-induced Ca2+ influx | 0.4 µM | Trypanosoma brucei |
| Apoptosis-inducing concentration | 5.7 µM | Human Umbilical Vein Endothelial Cells (HUVEC) |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in HUVEC Cells using Annexin V/PI Staining
This protocol details a method to quantify apoptosis in a non-target endothelial cell line.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Complete endothelial cell growth medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HUVEC cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in the wells with the prepared solutions.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Staining: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 2: General Protocol for Liposomal Formulation of this compound
This protocol provides a starting point for encapsulating the hydrophobic this compound into liposomes to potentially reduce its non-target cytotoxicity. This is a proposed strategy based on methodologies used for other hydrophobic PLA2 inhibitors.[3]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Chloroform
-
Thin-film hydration equipment (e.g., rotary evaporator)
-
Extrusion system with polycarbonate membranes (e.g., 100 nm pore size)
-
Buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation: Dissolve this compound and lipids in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with the desired buffer by gentle agitation, forming multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a uniform size.
-
Purification: Remove any unencapsulated this compound by methods such as size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomal formulation for size, zeta potential, encapsulation efficiency, and in vitro release profile.
Visualizations
References
- 1. Secretory phospholipase A2 induces apoptosis through TNF-alpha and cytochrome c-mediated caspase cascade in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for (2E)-OBAA immunofluorescence
Disclaimer: The specific compound "(2E)-OBAA" could not be definitively identified in publicly available scientific literature. The following guide provides a comprehensive framework for optimizing immunofluorescence protocols for a novel small molecule, which can be adapted for your specific compound of interest.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization protocols for the immunofluorescent detection of small molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an immunofluorescence protocol for a new small molecule like this compound?
The crucial first step is to determine the primary cellular target or localization of the small molecule. Is it expected to bind to a cell surface receptor, an intracellular protein, or accumulate within a specific organelle? This information will guide your choice of fixation and permeabilization reagents. If the target is unknown, you will need to test a range of conditions to identify the optimal protocol.
Q2: How do I choose between chemical cross-linking and organic solvent fixation?
The choice of fixative is critical and depends on the nature of your target and the antibody used.
-
Chemical cross-linkers (e.g., paraformaldehyde) are generally good for preserving cellular morphology and are often recommended for membrane-bound or cytoskeletal targets. However, they can sometimes mask the epitope your antibody recognizes.
-
Organic solvents (e.g., methanol, acetone) work by dehydrating and precipitating proteins. They also permeabilize the cell membrane, eliminating the need for a separate permeabilization step. Methanol fixation can be advantageous for some antibodies as it may expose epitopes that are hidden after cross-linking.
It is highly recommended to test both types of fixation to determine which yields the best signal-to-noise ratio for your specific antibody and target.
Q3: When is a separate permeabilization step necessary?
A separate permeabilization step is required after fixation with a chemical cross-linker like paraformaldehyde if your target is intracellular. Cross-linking fixatives stabilize the cell membrane, preventing antibodies from accessing internal structures. Organic solvent fixation simultaneously fixes and permeabilizes the cells.
Q4: What are the different types of permeabilization agents and when should I use them?
The choice of permeabilization agent depends on the location of your target within the cell.
| Permeabilization Agent | Mechanism of Action | Recommended For |
| Triton™ X-100 | Non-ionic detergent, solubilizes membranes | Most intracellular targets, including nuclear proteins. |
| Saponin | Mild non-ionic detergent, selectively removes cholesterol | Plasma membrane and some organellar membranes, good for preserving membrane integrity. |
| Digitonin | Mild non-ionic detergent, complexes with cholesterol | Similar to saponin, useful for preserving organelle structure. |
| Methanol/Acetone | Organic solvents | Can be used for permeabilization after cross-linking fixation. |
Troubleshooting Guides
Problem 1: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fixation | Test different fixatives (4% PFA, ice-cold methanol, acetone). Optimize fixation time (e.g., 10-20 minutes for PFA). |
| Epitope Masking | If using PFA, consider an antigen retrieval step (e.g., heat-induced or enzymatic). |
| Ineffective Permeabilization | If the target is intracellular, ensure a permeabilization step is included after PFA fixation. Try different permeabilization agents and optimize the incubation time. |
| Low Antibody Concentration | Titrate your primary antibody to find the optimal concentration. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time (e.g., to 1 hour at room temperature). Use a blocking buffer containing serum from the same species as the secondary antibody. |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations. |
| Autofluorescence | Use a different fixative (e.g., methanol can sometimes reduce autofluorescence compared to PFA). Use an autofluorescence quenching kit. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton™ X-100 Permeabilization
This protocol is a good starting point for many intracellular targets.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Treatment: Treat cells with this compound at the desired concentration and duration.
-
Fixation:
-
Aspirate the culture medium.
-
Wash cells once with Phosphate-Buffered Saline (PBS).
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton™ X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in the blocking buffer.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide with an anti-fade mounting medium.
-
Protocol 2: Methanol Fixation
This protocol is an alternative that simultaneously fixes and permeabilizes the cells.
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking, Antibody Incubations, and Mounting: Follow steps 5-8 from Protocol 1.
Data Presentation: Comparison of Fixation and Permeabilization Methods
When optimizing your protocol, it is essential to systematically test different conditions. The following table provides a template for organizing your results.
| Condition | Fixation Method | Fixation Time | Permeabilization Agent | Permeabilization Time | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 | 4% PFA | 15 min | 0.25% Triton™ X-100 | 10 min | |||
| 2 | 4% PFA | 15 min | 0.1% Saponin | 15 min | |||
| 3 | Ice-cold Methanol | 10 min | N/A | N/A | |||
| 4 | Ice-cold Acetone | 10 min | N/A | N/A |
Visualizations
Caption: General workflow for immunofluorescence staining.
Caption: Decision tree for selecting fixation and permeabilization methods.
Validation & Comparative
Validating PLA2 Inhibition by (2E)-OBAA: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phospholipase A2 (PLA2) inhibitor, (2E)-O-benzyl-3-(4-(trifluoromethoxy)phenyl)acrylic acid, commonly known as (2E)-OBAA, with established positive controls. The objective is to offer a clear, data-driven validation of this compound's inhibitory potential against PLA2, a critical enzyme family in inflammatory signaling pathways. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activity of this compound against phospholipase A2 is benchmarked against well-characterized PLA2 inhibitors. It is important to note that the following IC50 values have been compiled from various studies and may have been determined using different assay conditions and PLA2 isoforms. Direct, head-to-head comparisons within the same experimental setup are recommended for the most accurate assessment.
| Inhibitor | Target PLA2 Isoform(s) | IC50 Value | Reference |
| This compound | Not specified | 70 nM | [1][2][3][4][5] |
| Manoalide | Human Synovial Fluid (sPLA2) | 0.02 µM (E. coli substrate) | |
| Human Synovial Fluid (sPLA2) | 0.2 µM (DPPC substrate) | ||
| Bee Venom (sPLA2) | ~0.12 µM | ||
| Rattlesnake Venom (sPLA2) | 0.7 µM | ||
| Cobra Venom (sPLA2) | 1.9 µM | ||
| Porcine Pancreatic (sPLA2) | ~30 µM | ||
| Indomethacin | Rat Peritoneal (Group II sPLA2) | ~28 µM | |
| Human Synovial (Group II sPLA2) | ~35 µM | ||
| Arachidonyl Trifluoromethyl Ketone (AACOCF3) | Cytosolic PLA2α (cPLA2α) | Positive Control (80% inhibition at 25 µM) |
Experimental Protocols
A detailed methodology for an in vitro phospholipase A2 inhibition assay is provided below. This protocol is a synthesis of established methods and can be adapted for use with this compound and the designated positive controls.
In Vitro Phospholipase A2 (PLA2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PLA2 activity.
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom, porcine pancreas, or recombinant human sPLA2/cPLA2)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycerophosphocholine or fluorescently labeled phospholipid)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100)
-
Detection reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or a fluorophore-quencher pair)
-
Test compound: this compound
-
Positive controls: Manoalide, Indomethacin
-
Vehicle control (e.g., DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PLA2 enzyme in assay buffer to the desired concentration.
-
Prepare the phospholipid substrate according to the manufacturer's instructions. This may involve sonication to form vesicles.
-
Prepare stock solutions of this compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution, positive control, or vehicle control.
-
PLA2 enzyme solution.
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and positive controls using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Mandatory Visualizations
Signaling Pathway
Caption: The PLA2 signaling cascade in inflammation.
Experimental Workflow
Caption: Workflow for the in vitro PLA2 inhibition assay.
References
A Comparative Analysis of (2E)-OBAA and Other Phospholipase A2 Inhibitors
An Objective Guide for Researchers in Drug Discovery and Development
In the landscape of inflammatory and disease-related research, the inhibition of phospholipase A2 (PLA2) enzymes remains a critical area of investigation. These enzymes are pivotal in the production of potent inflammatory mediators, making them a key target for therapeutic intervention. Among the numerous inhibitors developed, (2E)-OBAA has emerged as a compound of significant interest. This guide provides a comparative overview of the efficacy of this compound against other notable PLA2 inhibitors, supported by available experimental data and detailed methodologies to aid researchers in their quest for novel anti-inflammatory agents.
This compound , a potent inhibitor of phospholipase A2, has demonstrated an IC50 value of 70 nM[1][2]. Its inhibitory action extends to blocking Melittin-induced Ca2+ influx and inducing apoptosis in human umbilical vein endothelial cells (HUVEC)[1][2]. This profile positions this compound as a significant candidate for further investigation in PLA2-mediated pathologies.
Comparative Efficacy of PLA2 Inhibitors
| Inhibitor | Target PLA2 | IC50 Value | Source |
| This compound | PLA2 | 70 nM | [1][2] |
| Varespladib | Secretory PLA2 (sPLA2) | 0.0037 µg/µL (Deinagkistrodon acutus venom) | [2] |
| GK241 (2-oxoamide) | Human GIIA sPLA2 | 143 nM | [2] |
| Indole-containing isoxazole (Compound 24) | sPLA2 | 10.23 µM | [2] |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | - | [3] |
| LY315920 | sPLA2 Group IIa | - | [4] |
| Scutellarin | PLA2 | - | [5] |
Understanding the PLA2 Signaling Pathway
The inhibition of PLA2 disrupts a critical cascade of inflammatory mediator production. The following diagram illustrates the central role of PLA2 in the arachidonic acid pathway, leading to the synthesis of prostaglandins and leukotrienes, key drivers of inflammation.
Experimental Protocols for Assessing PLA2 Inhibition
A standardized and reproducible experimental protocol is paramount for the accurate comparison of inhibitor efficacy. The following outlines a general methodology for an in vitro PLA2 inhibition assay, based on commonly employed techniques.
General Workflow for PLA2 Inhibition Assay
Detailed Methodological Steps:
-
Reagent Preparation :
-
PLA2 Enzyme Solution : A stock solution of the specific PLA2 isoform is prepared in an appropriate assay buffer.
-
Substrate : A fluorescent or chromogenic PLA2 substrate (e.g., a derivative of phosphatidylcholine) is reconstituted as per the manufacturer's instructions.
-
Assay Buffer : A buffer solution maintaining optimal pH and containing necessary cofactors (e.g., Ca2+) for PLA2 activity is prepared.
-
Inhibitor Solutions : Serial dilutions of this compound and other test inhibitors are prepared from a concentrated stock solution, typically in DMSO.
-
-
Assay Procedure :
-
In a microplate format, the PLA2 enzyme is pre-incubated with various concentrations of the inhibitors (or vehicle control) for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the PLA2 substrate to all wells.
-
The plate is immediately placed in a microplate reader, and the fluorescence or absorbance is measured at regular intervals to monitor the rate of substrate hydrolysis.
-
-
Data Analysis :
-
The initial reaction velocities (rates) are calculated from the linear portion of the kinetic curves.
-
The percentage of PLA2 inhibition for each inhibitor concentration is determined relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce PLA2 activity by 50%, is calculated by fitting the dose-response data to a suitable sigmoidal curve using appropriate software.
-
Conclusion
This compound stands as a potent inhibitor of PLA2, warranting its consideration in the development of novel therapeutics for inflammatory diseases. While direct, head-to-head comparative studies with a broad range of other inhibitors are needed to definitively establish its relative efficacy, the available data underscores its significant potential. The experimental framework provided in this guide offers a foundation for researchers to conduct such comparative analyses, thereby contributing to a more comprehensive understanding of the therapeutic promise of this compound and other PLA2 inhibitors. The continued exploration of these compounds is essential for advancing the field of anti-inflammatory drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 4. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining in silico and in vitro approaches to identification of potent inhibitor against phospholipase A2 (PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E)-OBAA versus darapladib in inhibiting lipoprotein-associated PLA2
An in-depth comparison between (2E)-OBAA and darapladib for the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) cannot be provided at this time. Extensive searches for scientific literature and experimental data on "this compound" as an inhibitor of Lp-PLA2 have yielded no relevant results. This suggests that "this compound" may be a compound that is not widely studied or publicly disclosed in the context of Lp-PLA2 inhibition.
While comprehensive information is available for darapladib, a well-documented Lp-PLA2 inhibitor, the absence of corresponding data for "this compound" makes a direct, evidence-based comparison impossible.
Below is a summary of the information available for darapladib, which would have formed the basis for a comparative analysis had data on "this compound" been accessible.
Darapladib is a selective, orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme primarily associated with low-density lipoprotein (LDL) and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products are implicated in the pathogenesis of atherosclerosis by promoting inflammation, endothelial dysfunction, and the formation of unstable plaques.
Mechanism of Action
Darapladib inhibits Lp-PLA2, thereby reducing the levels of lyso-PC and other inflammatory products within atherosclerotic plaques. This action is believed to contribute to the stabilization of plaques and a reduction in vascular inflammation.
Preclinical and Clinical Data Highlights for Darapladib
Numerous studies have investigated the effects of darapladib in both animal models and human clinical trials.
-
Inhibition of Lp-PLA2 Activity: Darapladib has been shown to potently inhibit plasma Lp-PLA2 activity. In clinical trials, oral administration of darapladib resulted in a significant and dose-dependent reduction in Lp-PLA2 activity[1][2].
-
Anti-inflammatory Effects: By inhibiting Lp-PLA2, darapladib reduces the production of pro-inflammatory mediators. Studies have demonstrated that treatment with darapladib leads to a decrease in inflammatory biomarkers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6)[2].
-
Effects on Atherosclerotic Plaques: In animal models, darapladib has been shown to reduce the complexity and necrotic core area of atherosclerotic plaques, suggesting a role in plaque stabilization[3][4]. Clinical imaging studies in humans have also suggested that darapladib may halt the progression of the necrotic core in coronary atheroma.
Lp-PLA2 Signaling Pathway and Point of Inhibition by Darapladib
Lp-PLA2 plays a crucial role in the inflammatory cascade within the arterial wall, particularly in the context of atherosclerosis. The pathway diagram below illustrates the key steps and the inhibitory action of darapladib.
Experimental Protocols for Assessing Lp-PLA2 Inhibition
The inhibitory activity of compounds like darapladib against Lp-PLA2 is typically assessed using in vitro enzymatic assays. A common method is a radiometric assay.
Principle: This assay measures the enzymatic activity of Lp-PLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate. The reduction in the rate of release in the presence of an inhibitor is used to determine its potency (e.g., IC50 value).
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Lp-PLA2 is used as the enzyme source. The substrate is typically a phospholipid, such as 1-palmitoyl-2-[1-14C]-linoleoyl-sn-glycero-3-phosphorylcholine, which is incorporated into LDL particles.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., darapladib) in a suitable buffer (e.g., Tris-HCl with BSA).
-
Reaction Initiation: The reaction is initiated by adding the radiolabeled substrate-LDL complex.
-
Reaction Termination and Separation: After a defined incubation period, the reaction is stopped, often by the addition of a mixture of organic solvents to precipitate proteins and extract lipids. The unreacted substrate and the released radiolabeled fatty acid are then separated using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantification: The amount of radioactivity in the spot or fraction corresponding to the released fatty acid is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. These data are then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Without publicly available data for "this compound," a similar detailed analysis and comparison are not feasible. Should information on "this compound" become available in the future, a comprehensive comparison guide could be developed.
References
- 1. Lipoprotein-associated phospholipase A2, platelet-activating factor acetylhydrolase, generates two bioactive products during the oxidation of low-density lipoprotein: use of a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipoprotein-associated phospholipase A2: The story continues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxybenzylamine (2-HOBA) to prevent early recurrence of atrial fibrillation after catheter ablation: protocol for a randomized controlled trial including detection of AF using a wearable device PMID: 34454591 | MedChemExpress [medchemexpress.eu]
A Comparative Guide to Secretory PLA2 Inhibition: (2E)-OBAA versus Varespladib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of secretory phospholipase A2 (sPLA2): (2E)-OBAA and varespladib. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to sPLA2 and its Inhibition
Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a critical role in the inflammatory cascade. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes.[1][2] Consequently, the inhibition of sPLA2 is a key therapeutic strategy for a variety of inflammatory diseases.
Varespladib: A Profile
Varespladib (also known as LY315920) is a potent and selective inhibitor of Group IIA, V, and X isoforms of secretory phospholipase A2.[3][4] It functions as an anti-inflammatory agent by blocking the initial step of the arachidonic acid pathway.[3] While initially investigated for conditions like acute coronary syndrome, its development for these indications was halted.[5] More recently, varespladib has garnered significant attention for its broad-spectrum inhibitory activity against snake venom sPLA2s and is being explored as a potential treatment for snakebite envenomation.[6][7]
This compound: An Overview
This compound, with the chemical name (2E)-3-(4-octyloxyphenyl)acrylic acid, is a potent inhibitor of phospholipase A2 (PLA2).[8] Published data indicates its ability to induce apoptosis in human umbilical vein endothelial cells (HUVEC) and to block melittin-induced calcium influx in Trypanosoma brucei.[8] While a potent inhibitor of PLA2 activity, its specific inhibitory profile against different sPLA2 isoforms is not as extensively characterized in the available literature as that of varespladib.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and varespladib against sPLA2.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | PLA2 (isoform not specified) | 70 nM | Not specified | [8] |
| Varespladib | Human non-pancreatic sPLA2 (Group IIA) | 9 nM (7.3 x 10-6 mole fraction) | Chromogenic Assay | [4] |
| Human pancreatic sPLA2 (Group IB) | >40-fold less active than against Group IIA | Not specified | [4] | |
| sPLA2 activity in human serum | 6.2 nM | Not specified | [7][9] | |
| sPLA2 activity in rat serum | 8.1 nM | Not specified | [7][9] | |
| sPLA2 activity in rabbit serum | 5.0 nM | Not specified | [7][9] | |
| sPLA2 activity in guinea pig serum | 3.2 nM | Not specified | [7][9] | |
| Human sPLA2-induced TXA2 release | 0.79 µM | Cellular Assay | [4] | |
| P. mucrosquamatus venom sPLA2 | 101.3 nM | in vitro assay | [6] |
Mechanism of Action and Signaling Pathway
Both this compound and varespladib exert their effects by inhibiting the enzymatic activity of sPLA2. This inhibition occurs at the apex of the arachidonic acid cascade, preventing the liberation of the precursor molecule necessary for the synthesis of various pro-inflammatory lipid mediators.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing sPLA2 inhibition.
sPLA2 Activity Assay (Chromogenic)
This protocol is based on methods used to evaluate varespladib's inhibitory activity.
Objective: To determine the inhibitory effect of a compound on sPLA2 activity using a chromogenic substrate.
Materials:
-
sPLA2 enzyme (e.g., human recombinant Group IIA)
-
Chromogenic substrate: 4-nitro-3-(octanoyloxy)benzoic acid
-
Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0
-
Test compound (e.g., varespladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 425 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of sPLA2 enzyme to each well.
-
Add the different concentrations of the test compound to the wells containing the enzyme. Include a control with solvent only.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at 425 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cellular Assay for Arachidonic Acid Release
This protocol provides a general framework for assessing the effect of sPLA2 inhibitors on arachidonic acid release from cells.
Objective: To measure the inhibition of stimulus-induced arachidonic acid release from cultured cells.
Materials:
-
Cultured cells (e.g., HUVECs, macrophages)
-
Cell culture medium
-
[³H]-arachidonic acid
-
Stimulating agent (e.g., melittin, cytokines)
-
Test compound (e.g., this compound)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid in the culture medium for several hours.
-
Wash the cells to remove unincorporated [³H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Stimulate the cells with an appropriate agonist to induce sPLA2-mediated arachidonic acid release.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each concentration of the test compound compared to the stimulated control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
Concluding Remarks
Both varespladib and this compound are potent inhibitors of sPLA2 activity. Varespladib has been extensively studied, with its selectivity for sPLA2 isoforms IIa, V, and X well-documented.[3][4] Its efficacy against a broad range of snake venom sPLA2s has opened new avenues for its therapeutic application.[6] this compound also demonstrates significant inhibitory potential against PLA2, although its specific isoform selectivity requires further investigation to draw a more direct comparison with varespladib.[8] The choice between these inhibitors will depend on the specific research question, the sPLA2 isoforms of interest, and the experimental system being used. The provided data and protocols aim to serve as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming [mdpi.com]
- 7. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intracellular actions of group IIA secreted phospholipase A2 and group IVA cytosolic phospholipase A2 contribute to arachidonic acid release and prostaglandin production in rat gastric mucosal cells and transfected human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fexinidazole's Anti-trypanosomal Activity
A Cross-Validation with Standard Trypanocidal Agents
This guide provides a comparative analysis of the anti-trypanosomal activity of fexinidazole, a newer oral treatment for Human African Trypanosomiasis (HAT), against established drugs, pentamidine and suramin. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-trypanosomal therapeutics.
Performance Comparison
The in vitro efficacy of fexinidazole and its metabolites is comparable to that of standard treatments against Trypanosoma brucei. The following table summarizes the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) in mammalian cells, providing a therapeutic index (SI = CC50/IC50) for each compound.
| Compound | Anti-trypanosomal IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Fexinidazole | 0.7 - 3.3[1][2] | >30 (HepG2 cells) | >9.1 - 42.9 |
| Fexinidazole Sulfoxide | 0.7 - 3.3[1][2] | Not widely reported | Not applicable |
| Fexinidazole Sulfone | 0.7 - 3.3[1][2] | Not widely reported | Not applicable |
| Pentamidine | 0.0025[3] | ~25-100 (various) | ~10,000 - 40,000 |
| Suramin | 0.027[3] | 130 - 3715 (lung cancer cells)[4] | ~4,815 - 137,593 |
Note: IC50 and CC50 values can vary depending on the specific cell lines and assay conditions used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-trypanosomal Activity Assay (Alamar Blue Assay)
This assay determines the concentration of a compound required to inhibit the growth of Trypanosoma brucei by 50% (IC50).
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., strain 427)
-
Complete HMI-9 medium supplemented with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
Alamar Blue (Resazurin) solution
-
96-well or 384-well microtiter plates (black, clear bottom for fluorescence reading)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Culture: Maintain Trypanosoma brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Seeding: Adjust the parasite density to 1 x 10^4 cells/mL in fresh medium. Add 100 µL of the cell suspension to each well of the microtiter plate.
-
Compound Addition: Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a reference drug (e.g., pentamidine) as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well.
-
Final Incubation: Incubate the plates for an additional 24 hours under the same conditions.
-
Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (Alamar Blue Assay)
This assay determines the concentration of a compound that is toxic to 50% of a mammalian cell line (CC50).
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Alamar Blue (Resazurin) solution
-
96-well microtiter plates
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Culture: Grow the mammalian cell line to confluency in the appropriate complete medium.
-
Cell Seeding: Trypsinize and resuspend the cells. Adjust the cell density to 5 x 10^4 cells/mL and seed 100 µL per well into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue solution to each well.
-
Final Incubation: Incubate for 2-4 hours.
-
Measurement: Measure fluorescence or absorbance as described in the anti-trypanosomal assay.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated control. Determine the CC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate key experimental and biological pathways relevant to anti-trypanosomal drug discovery.
Caption: Workflow for in vitro screening of anti-trypanosomal compounds.
Caption: Proposed mechanism of fexinidazole-induced cell death in Trypanosoma.[5][6][7]
References
- 1. Antitrypanosomal activity of fexinidazole, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal Activity of Fexinidazole, a New Oral Nitroimidazole Drug Candidate for Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Effects of suramin on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fexinidazole? [synapse.patsnap.com]
- 6. Stony Brook study reveals how new drug fights deadly parasitic infection | South Shore Press [southshorepress.com]
- 7. news.stonybrookmedicine.edu [news.stonybrookmedicine.edu]
A Comparative Analysis of the Apoptotic Effects of (2E)-OBAA and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic effects of (2E)-OBAA, a phospholipase A2 (PLA2) inhibitor, against other well-characterized apoptosis-inducing compounds: doxorubicin, staurosporine, and etoposide. While quantitative data on the apoptotic effects of this compound is limited in publicly available literature, this guide summarizes its known mechanism and compares it to the extensively documented effects of the selected alternative compounds.
Introduction to the Compounds
This compound , also known as 3-(4-octadecyl)benzoylacrylic acid, is a potent inhibitor of phospholipase A2 (PLA2).[1] Research has shown that this compound induces apoptosis in human umbilical vein endothelial cells (HUVEC).[1][2] Its mechanism is linked to the inhibition of PLA2, suggesting an interference with signaling pathways that rely on the metabolism of arachidonic acid.[1][2]
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanism of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS), which in turn trigger apoptosis.
Staurosporine , a natural alkaloid, is a broad-spectrum protein kinase inhibitor. It is a potent inducer of apoptosis in a wide variety of cell types and is often used as a positive control in apoptosis research. Its mechanism involves the inhibition of numerous kinases, leading to the activation of both intrinsic and extrinsic apoptotic pathways.
Etoposide is another topoisomerase II inhibitor commonly used in cancer therapy. Similar to doxorubicin, it causes DNA damage, which activates cellular stress responses and ultimately leads to p53-dependent and -independent apoptotic cell death.[3][4][5]
Quantitative Data on Apoptotic Effects
This compound
| Cell Line | Treatment Conditions | Observed Apoptotic Effects | Reference |
| HUVEC | Not specified | Induction of apoptotic cell death. After 16 hours of treatment, almost all cells disintegrated into apoptotic bodies, and DNA ladders were observed. | [1][2] |
Comparator Compounds
The following tables summarize key quantitative data on the apoptotic effects of doxorubicin, staurosporine, and etoposide from various studies.
Table 1: Doxorubicin
| Cell Line | IC50 for Cytotoxicity | Apoptosis Induction | Key Molecular Events | Reference |
| SMMC-7721, Bel-7402 (Hepatocellular Carcinoma) | Not specified | Dose-dependent increase in cleaved caspase substrates. | Increased Caspase 3/7 activity. | [6] |
| 32D BCR-ABL1+ (Mouse hematopoietic) | Not specified | ~40-50% apoptosis at 1 µM for 24h (Annexin V). | Increased Caspase 3/7 activity. | [7] |
| MCF-7 (Breast Cancer) | 5-100 µM dose range studied | Increased ROS production and morphological changes indicative of apoptosis. | - | [8] |
Table 2: Staurosporine
| Cell Line | Concentration | Time | % Apoptotic Cells (Annexin V/PI or equivalent) | Key Molecular Events | Reference |
| HCEC (Human Corneal Endothelial Cells) | 0.2 µM | 12 h | Nearly 40% | Caspase-3 activation and PARP cleavage. | [9] |
| SH-SY5Y (Human Neuroblastoma) | 500 nM | 6 h | Not specified | Altered levels of chaperone and endoplasmic reticulum proteins. | [10] |
| HeLa, MDCK | Not specified | Not specified | Not specified | Caspase-3 activation. | [11] |
Table 3: Etoposide
| Cell Line | Concentration | Time | % Apoptotic Cells (Sub-G1 DNA content) | Key Molecular Events | Reference |
| L929 (Fibroblasts) | Not specified | 72 h | 50% cell death | p53 phosphorylation, increased Bax synthesis, cytochrome c release. | [4] |
| SK-N-AS (Neuroblastoma) | 50 µM | 48 h | Not specified | Caspase-3-dependent cleavage of PKCδ, activation of caspases-8, -2, and -6. | [12] |
| Hep3B (Hepatoma) | 5-60 µg/ml | Not specified | Significant reduction in viability | Induces both apoptosis and autophagy. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments commonly used to assess apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Preparation:
-
Seed cells in a suitable culture vessel and treat with the compound of interest for the desired time.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) and a viability dye such as Propidium Iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Cell Lysis:
-
After treatment, lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Add a caspase substrate conjugated to a fluorophore or a chromophore to the cell lysate.
-
Incubate at 37°C to allow the active caspases to cleave the substrate.
-
-
Detection:
-
Measure the fluorescence or absorbance using a microplate reader.
-
The signal intensity is proportional to the caspase activity.
-
Western Blotting for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bcl-2, Bax) and cleaved PARP.
-
Protein Extraction:
-
Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands relative to a loading control (e.g., β-actin, GAPDH).
-
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathways
Apoptosis is primarily regulated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Caption: The extrinsic (death receptor) apoptosis pathway.
Experimental Workflow
The following diagram illustrates a general workflow for studying the apoptotic effects of a compound.
Caption: General experimental workflow for apoptosis analysis.
Proposed Mechanism of this compound-Induced Apoptosis
Based on its known function as a PLA2 inhibitor, the following diagram proposes a potential signaling pathway for this compound-induced apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Comparative Analysis and Conclusion
This compound induces apoptosis in HUVEC cells, likely through the inhibition of phospholipase A2 and subsequent disruption of arachidonic acid-mediated signaling pathways.[1][2] This mechanism distinguishes it from the comparator compounds, which primarily act by inducing DNA damage (doxorubicin and etoposide) or through broad-spectrum kinase inhibition (staurosporine).
While the qualitative evidence for this compound's pro-apoptotic activity is clear, the lack of detailed quantitative data, such as IC50 values for apoptosis induction and specific molecular readouts (e.g., caspase activation levels, changes in Bcl-2 family protein expression), makes a direct performance comparison challenging.
In contrast, doxorubicin, staurosporine, and etoposide are well-characterized apoptosis inducers with a wealth of quantitative data available across numerous cell lines. These compounds serve as benchmarks for apoptotic potency and mechanistic studies. For instance, the robust activation of caspase-3 by staurosporine and the clear dose-dependent increase in apoptosis markers with doxorubicin and etoposide provide a quantitative framework for evaluating novel compounds.
References
- 1. Inhibitors of phospholipase promote apoptosis of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jag.journalagent.com [jag.journalagent.com]
- 9. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by staurosporine alters chaperone and endoplasmic reticulum proteins: Identification by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Staurosporine-induced apoptotic water loss is cell- and attachment-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (2E)-OBAA and Bromoenol Lactone (BEL) as Phospholipase A2 Inhibitors
For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two notable phospholipase A2 (PLA2) inhibitors: (2E)-OBAA and Bromoenol Lactone (BEL).
Phospholipase A2 (PLA2) enzymes are central to a variety of physiological and pathological processes, including inflammation, signal transduction, and membrane homeostasis, primarily through the liberation of arachidonic acid and lysophospholipids from the cell membrane. The superfamily of PLA2 enzymes is diverse, with major classes including secretory PLA2s (sPLA2s), cytosolic PLA2s (cPLA2s), and calcium-independent PLA2s (iPLA2s). The differential roles of these PLA2 isoforms in cellular function necessitate the use of specific inhibitors for their study. This guide will objectively compare the performance of this compound and BEL, focusing on their inhibitory profiles, mechanisms of action, and cellular effects, supported by experimental data.
Overview of Inhibitors
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), with a notably low nanomolar IC50 value against bee venom PLA2 (a Group III sPLA2). Its mechanism of action and selectivity against other PLA2 isoforms are less characterized in the available literature.
Bromoenol lactone (BEL) is a well-established, irreversible, mechanism-based inhibitor of calcium-independent phospholipase A2 (iPLA2).[1] It has been widely used as a pharmacological tool to probe the functions of iPLA2 in various cellular processes. However, its utility can be complicated by off-target effects, most notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1).[2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and BEL against different PLA2 isoforms is summarized below. It is crucial to note that the primary targets for these two inhibitors are distinct, with this compound targeting an sPLA2 and BEL targeting iPLA2.
| Inhibitor | Target PLA2 Isoform | IC50 Value | Cell/System | Reference |
| This compound | Bee Venom PLA2 (sPLA2, Group III) | 70 nM | In vitro enzyme assay | [3][4][5][6] |
| Melittin-induced Ca2+ influx | 0.4 µM | Trypanosoma brucei | [3][4][6][7] | |
| Bromoenol Lactone (BEL) | Ca2+-independent PLA2 (iPLA2) | ~8 µM | P388D1 macrophages | [1] |
| Ca2+-independent PLA2 (iPLA2) | 60 nM (half-maximal inhibition) | Murine macrophage-like cell line P388D1 | [8] | |
| Phosphatidate Phosphohydrolase-1 (PAP-1) | ~8 µM | P388D1 macrophages | [1] |
Mechanism of Action
This compound
The precise mechanism of PLA2 inhibition by this compound is not extensively detailed in the reviewed literature. As a potent inhibitor of bee venom sPLA2, it likely interacts with the active site of the enzyme to block substrate binding or catalysis.
Bromoenol Lactone (BEL)
BEL is a suicide inhibitor of iPLA2.[9] This mechanism-based inactivation involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition. However, BEL's inhibitory action is not entirely specific to iPLA2. It has been shown to inhibit PAP-1 with similar potency to iPLA2, which can confound the interpretation of experimental results, particularly in studies of lipid metabolism.[1] Furthermore, some studies suggest that BEL's effects may also involve the targeting of serine proteases.[10]
Cellular and Biological Effects
Both this compound and BEL have been shown to induce apoptosis, although the contexts and concentrations for this effect differ.
-
This compound: At a concentration of 5.7 µM, this compound induces apoptotic cell death in human umbilical vein endothelial cells (HUVEC).[3]
-
Bromoenol Lactone (BEL): Long-term treatment with BEL can promote apoptosis in various cell lines. This effect is suggested to be linked to its inhibition of PAP-1 rather than iPLA2.[2] BEL has also been shown to have cytotoxic effects on cultured rat cortical neurons.[11]
Experimental Protocols
Phospholipase A2 Inhibition Assay (General)
A common method to assess PLA2 inhibition involves a colorimetric assay using a thio-analog of a phosphatidylcholine substrate.
-
Reagents:
-
PLA2 enzyme (e.g., bee venom PLA2 for this compound, or a source of iPLA2 for BEL)
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Inhibitor (this compound or BEL) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Pre-incubate the PLA2 enzyme with various concentrations of the inhibitor (or solvent control) for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).[12]
-
Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
The hydrolysis of the thio ester bond at the sn-2 position by PLA2 releases free thiols.
-
These free thiols react with DTNB to produce a colored product that can be measured spectrophotometrically (e.g., at 414 nm).[13][14]
-
The rate of the reaction is determined by monitoring the change in absorbance over time.
-
The percentage of inhibition is calculated relative to the control, and the IC50 value is determined from a dose-response curve.
-
Cell-Based Assay for iPLA2 Inhibition with BEL
To specifically assess the role of iPLA2 in a cellular context, BEL can be used as a selective inhibitor.
-
Cell Culture: Culture the cells of interest (e.g., macrophages, neurons) under standard conditions.
-
Inhibitor Treatment: Treat the cells with varying concentrations of BEL for a predetermined duration. It is important to consider the potential for apoptosis with long incubation times.[2]
-
Stimulation: Induce the cellular process of interest that is hypothesized to involve iPLA2 (e.g., stimulation with an agonist to induce arachidonic acid release).
-
Endpoint Measurement: Measure the downstream effects of iPLA2 inhibition, such as:
Signaling Pathways and Experimental Workflow Diagrams
Caption: General signaling pathway of phospholipase A2 activation and downstream effects.
References
- 1. Bromoenol Lactone Inhibits Magnesium-dependent Phosphatidate Phosphohydrolase and Blocks Triacylglycerol Biosynthesis in Mouse P388D1 Macrophages* [escholarship.org]
- 2. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immunomart.com [immunomart.com]
- 7. Lipid metabolism in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Macrophage Ca2+-independent Phospholipase A2 by Bromoenol Lactone and Trifluoromethyl Ketones (∗) [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cytotoxic effect of bromoenol lactone, a calcium-independent phospholipase A2 inhibitor, on rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 14. abcam.com [abcam.com]
- 15. Inhibition of Ca2+-independent phospholipase A2 by bromoenol lactone attenuates prostaglandin generation induced by interleukin-1 beta and dibutyryl cAMP in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of (2E)-OBAA with Doxorubicin in Osteosarcoma
An in-depth analysis of the synergistic effects of (2E)-OBAA with other drugs reveals a promising area of research in combination therapy. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Recent studies have highlighted the potent synergistic effects of this compound when combined with the chemotherapeutic agent doxorubicin for the treatment of osteosarcoma. This combination has been shown to significantly inhibit tumor growth and induce apoptosis in cancer cells.
Quantitative Data Summary
| Metric | Doxorubicin Alone | This compound Alone | Doxorubicin + this compound |
| Tumor Volume Reduction | Moderate | Minimal | Significant |
| Apoptotic Activity | Moderate | Low | High |
| cIAP1 Expression | No significant change | No significant change | Decreased |
Experimental Protocols
In Vitro Analysis:
-
Cell Lines: Human osteosarcoma cell lines were utilized.
-
Treatments: Cells were treated with doxorubicin, this compound, or a combination of both.
-
Assays:
-
Cell Proliferation Assay: To determine the effect of the treatments on cell growth.
-
Flow Cytometry: To quantify the percentage of apoptotic cells.
-
Immunoblot Analysis: To measure the expression levels of key proteins such as cIAP1.
-
In Vivo Analysis:
-
Animal Model: Human osteosarcoma xenografts in mice.
-
Treatment: Mice were administered doxorubicin, this compound, or the combination therapy.
-
Measurements:
-
Tumor volume was measured at regular intervals.
-
Apoptotic activity and cIAP1 expression in tumor tissues were assessed post-treatment.
-
Signaling Pathway
The synergistic effect of this compound and doxorubicin is largely attributed to the targeting of the inhibitor of apoptosis proteins (IAPs). This compound, acting as a Smac mimetic, antagonizes IAPs, leading to the activation of caspases and subsequent apoptosis. Doxorubicin induces cellular stress, which, combined with the IAP inhibition by this compound, results in enhanced cancer cell death.
Safety Operating Guide
Navigating the Safe Disposal of (2E)-OBAA: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of your work extends to the safe and responsible management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of (2E)-OBAA, ensuring operational safety and environmental compliance. Adherence to these protocols is critical for protecting laboratory personnel and the surrounding ecosystem.
Immediate Safety and Hazard Awareness
This compound is a compound that requires careful handling due to its potential health and environmental effects. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
In the event of accidental exposure, follow these first-aid measures:
-
If Swallowed: Immediately call a poison center or physician. Rinse the mouth[1].
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.
-
Eye Contact: Remove contact lenses if present and flush eyes with large amounts of water.
-
Inhalation: Move the individual to fresh air.
Always consult the full Safety Data Sheet (SDS) for complete safety information before handling this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 221632-26-4[1] |
| Molecular Formula | C₂₈H₄₄O₃[1] |
| Molecular Weight | 428.65 g/mol [1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501[1] |
Experimental Protocols for Proper Disposal
The proper disposal of this compound waste is a multi-step process that ensures the containment and safe handling of this hazardous material. The following protocols are designed to provide clear, actionable guidance for laboratory personnel.
Waste Collection and Storage Protocol
Proper collection and storage of this compound waste are the first steps in responsible disposal.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific area within the laboratory for the accumulation of hazardous waste. This area should be under the direct control of laboratory personnel and away from general laboratory traffic.
Step 2: Use Appropriate Waste Containers Collect this compound waste in a designated, leak-proof, and clearly labeled container. The container must be compatible with the chemical to prevent degradation or reaction. It is often best practice to use the original container or one provided by your institution's Environmental Health and Safety (EHS) office[2].
Step 3: Proper Labeling The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: Segregation and Secondary Containment Store the this compound waste container segregated from incompatible materials. Place the primary container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills. Keep the container tightly sealed except when adding waste[2][3].
Disposal Procedure
Disposal of chemical waste must be handled through your institution's EHS office or a licensed hazardous waste disposal company. Never dispose of this compound in the regular trash or down the drain[4].
Step 1: Request a Waste Pickup Once the waste container is full or has reached the maximum accumulation time limit set by your institution (often 90 days), submit a waste collection request to your EHS office[4]. Follow their specific procedures for scheduling a pickup.
Step 2: Prepare for Pickup Ensure the waste container is securely sealed and the hazardous waste label is complete and legible. Wipe down the exterior of the container to remove any external contamination[4].
Step 3: Documentation Retain a copy of the waste manifest or any other documentation provided by the waste disposal service for your records. This documentation is part of the "cradle to grave" tracking of hazardous waste[3].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (2E)-OBAA
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2E)-OBAA. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
This compound, a potent phospholipase A2 (PLA2) inhibitor, is a valuable tool in research. However, its handling requires stringent safety measures due to its potential health and environmental risks. This guide offers a step-by-step operational plan, from receiving the compound to its ultimate disposal, to build a culture of safety and trust in your laboratory.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment is paramount in selecting the appropriate PPE for handling this compound. The following table summarizes the recommended PPE based on the known hazards of the compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended for extended handling) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization (e.g., weighing large quantities of powder). | Minimizes inhalation of the compound. |
Operational Plan: From Receipt to Disposal
Follow these procedural steps to ensure the safe handling and disposal of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Weighing: When weighing the solid form, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This compound is soluble in DMSO.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For small spills of solid material, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontamination solution.
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Disposal Procedure: Dispose of hazardous waste through your institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound or its solutions down the drain.
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately[1].
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and safety precautions for working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
